4-Methyloxazole-5-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSUMDMIHSPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383590 | |
| Record name | 4-METHYLOXAZOLE-5-METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45515-23-9 | |
| Record name | 4-METHYLOXAZOLE-5-METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-1,3-oxazol-5-yl)methanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methyloxazole-5-methanol: A Technical Guide for Researchers
Introduction: 4-Methyloxazole-5-methanol (CAS No: 45515-23-9) is a heterocyclic organic compound featuring a substituted oxazole ring.[1] The oxazole scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, aimed at researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a polar substance, largely owing to the presence of the hydroxymethyl group, which can participate in hydrogen bonding. This characteristic influences its solubility and reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 45515-23-9 | [3] |
| Molecular Formula | C5H7NO2 | [3] |
| Molecular Weight | 113.11 g/mol | [4] |
| Boiling Point | 214.588 °C at 760 mmHg | [3] |
| Density | 1.184 g/cm³ | [3] |
| Flash Point | 83.58 °C | [3] |
| Refractive Index | 1.496 | [3] |
| XLogP3 | 0.47530 | [3] |
| PSA | 46.26000 | [3] |
| Storage Temperature | 2-8°C | [5] |
Synthesis of this compound
While a specific protocol for this compound is not widely published, a plausible and effective method is the reduction of its corresponding ester, ethyl 4-methyloxazole-5-carboxylate. This approach is based on a documented procedure for the synthesis of the regioisomer, (5-methyl-1,3-oxazol-4-yl)methanol.[6]
Experimental Protocol: Synthesis via Ester Reduction
This protocol describes the reduction of ethyl 4-methyloxazole-5-carboxylate to yield this compound.
1. Reaction Setup:
-
Dissolve ethyl 4-methyloxazole-5-carboxylate (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and methanol.
-
Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
2. Reduction:
-
At room temperature, add lithium borohydride (LiBH₄) (2.5 equivalents) to the solution in small portions.
-
Once the addition is complete, heat the reaction mixture to 55°C.
-
Maintain this temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up:
-
Cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by solid NH₄Cl.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate.
4. Purification:
-
Filter the resulting precipitate and wash it with hot ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Spectroscopic Analysis
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.7 | s | 1H | H-2 (oxazole ring) |
| ~4.5 | s | 2H | -CH₂OH |
| ~4.2 | br s | 1H | -OH |
| ~2.3 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-2 |
| ~145 | C-5 |
| ~134 | C-4 |
| ~56 | -CH₂OH |
| ~10 | -CH₃ |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3120 | Medium | =C-H Stretch (Oxazole Ring) |
| ~2930 | Medium | C-H Stretch (Methyl/Methylene) |
| ~1590 | Strong | C=N Stretch (Oxazole Ring) |
| ~1050 | Strong | C-O Stretch (Alcohol) |
General Protocol for Spectroscopic Data Acquisition
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Use standard pulse sequences.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid or low-melting solid, place a drop of the neat sample between two KBr or NaCl plates to form a thin film.
-
Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer, often via Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV. The molecular ion peak (M⁺) would be expected at m/z = 113.
Biological Activity and Potential Applications
While specific biological studies on this compound have not been identified, the 4-methyloxazole scaffold is a key feature in many compounds with significant pharmacological activities.[2]
Anticancer Potential of 4-Methyloxazole Derivatives
Numerous derivatives of 4-methyloxazole have demonstrated potent anticancer activity.[2] A primary mechanism of action for some of these compounds is the disruption of microtubule dynamics. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptosis (programmed cell death), often through the intrinsic mitochondrial pathway.[2]
Safety and Handling
Specific safety data for this compound is limited. However, based on the parent compound, 4-methyloxazole, it should be handled with care. 4-Methyloxazole is classified as a flammable liquid and an irritant.[8] Therefore, it is prudent to treat this compound as a potential irritant and to handle it in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Conclusion
This compound is a valuable building block for chemical synthesis and drug discovery. While comprehensive experimental data for this specific molecule is sparse in the public domain, its properties and reactivity can be reasonably inferred from related compounds. Its structural similarity to biologically active 4-methyloxazole derivatives suggests potential for further investigation in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a foundational summary to aid researchers in their work with this compound.
References
- 1. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. CAS 45515-23-9 | this compound - Synblock [synblock.com]
- 5. This compound CAS#: 45515-23-9 [m.chemicalbook.com]
- 6. (5-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methyloxazole | C4H5NO | CID 69663 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Characterization of 4-Methyloxazole-5-methanol (CAS 45515-23-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-Methyloxazole-5-methanol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] This document outlines its physicochemical properties, provides a detailed, plausible experimental protocol for its synthesis, and describes standard methods for its characterization using modern analytical techniques.
Compound Profile
-
IUPAC Name: (4-methyl-1,3-oxazol-5-yl)methanol
-
Synonyms: 4-Methyl-1,3-oxazole-5-methanol, 5-hydroxymethyl-4-methyl-oxazol, (4-methyl-oxazol-5-yl)-methanol[2]
-
CAS Number: 45515-23-9[2]
-
Molecular Formula: C₅H₇NO₂[2]
-
Molecular Weight: 113.11 g/mol [3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Density | 1.184 g/cm³ | [2] |
| Boiling Point | 214.588 °C at 760 mmHg | [2] |
| Flash Point | 83.58 °C | [2] |
| Refractive Index | 1.496 | [2] |
| InChI | InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 | [1] |
| SMILES | Cc1c(CO)ocn1 | [1] |
Synthesis and Purification
While a specific protocol for the synthesis of this compound is not widely published, a plausible route is via the Van Leusen oxazole synthesis, which is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5]
3.1. Proposed Synthesis: Van Leusen Reaction
The synthesis of this compound can be envisioned through the reaction of 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) with a protected form of hydroxyacetaldehyde, followed by deprotection. A more direct approach, though potentially lower yielding, might involve the use of a suitably protected hydroxyacetaldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) (1.0 equivalent) and a protected hydroxyacetaldehyde derivative (e.g., 2,2-dimethoxyethanal) (1.1 equivalents) in methanol.
-
Base Addition: To the stirred solution, add potassium carbonate (1.2 equivalents).[6]
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure. To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Deprotection (if necessary): If a protected aldehyde was used, the resulting oxazole derivative will need to be deprotected. For example, an acetal protecting group can be removed under acidic conditions.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash chromatography on silica gel to yield pure this compound.[6]
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[7]
-
¹H NMR Acquisition: Use a standard one-pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire 8 to 16 scans for a good signal-to-noise ratio.[7]
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required.[7]
-
Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay - FID). Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
Predicted NMR Data:
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | s | 1H | H-2 (oxazole ring) |
| ~4.6 | s | 2H | -CH ₂OH |
| ~3.5 | br s | 1H | -CH₂OH |
| ~2.2 | s | 3H | -CH ₃ |
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~151 | C-2 (oxazole ring) |
| ~148 | C-5 (oxazole ring) |
| ~139 | C-4 (oxazole ring) |
| ~55 | -C H₂OH |
| ~10 | -C H₃ |
4.2. Infrared (IR) Spectroscopy
Experimental Protocol for FTIR:
-
Sample Preparation: For a liquid sample, place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
-
Data Acquisition: Record a background spectrum of the empty spectrometer or clean ATR crystal. Then, acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
Predicted IR Data:
Table 4: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H Stretch (alcohol)[8] |
| ~3120 | Medium | =C-H Stretch (oxazole ring)[7] |
| ~2930 | Medium | C-H Stretch (methyl group)[7] |
| ~1590 | Strong | C=N Stretch (oxazole ring)[7] |
| ~1500 | Strong | C=C Stretch (oxazole ring)[7] |
| ~1050 | Strong | C-O Stretch (primary alcohol)[8] |
4.3. Mass Spectrometry (MS)
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol.
-
GC-MS System Setup: Use a capillary GC column suitable for polar heterocyclic compounds. Set an appropriate oven temperature program to separate the analyte from the solvent and any impurities.
-
Mass Spectrometry Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-200 to detect the molecular ion and its fragments.[7]
-
Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound and extract the associated mass spectrum.[7]
Predicted MS Data:
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 113 | [M]⁺ (Molecular Ion) |
| 112 | [M-H]⁺ |
| 98 | [M-CH₃]⁺ |
| 82 | [M-CH₂OH]⁺ |
| 54 | [M-CH₂OH-CO]⁺ or [C₃H₄N]⁺ |
Biological Activity
While specific biological activities for this compound are not extensively documented, the 4-methyloxazole scaffold is present in various biologically active molecules. Derivatives of 4-methyloxazole have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[7] For instance, some 4-methyloxazole derivatives exhibit anticancer activity by interfering with microtubule dynamics, leading to apoptosis.[7] The anti-inflammatory effects of some derivatives are attributed to the inhibition of the NF-κB pathway.[7] The antimicrobial properties often involve the disruption of essential microbial pathways, such as ergosterol biosynthesis in fungi.[7] Further research is needed to elucidate the specific biological profile of this compound.
Visualizations
Workflow for Synthesis and Characterization of this compound
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Elucidation of the Chemical Structure of (4-Methyl-1,3-oxazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the structure elucidation of (4-Methyl-1,3-oxazol-5-yl)methanol. Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data for this specific compound was not publicly available. The spectroscopic data presented herein is therefore predicted based on established principles of spectroscopy and data from structurally similar compounds. A plausible synthetic route is also proposed based on well-established chemical reactions.
Introduction
(4-Methyl-1,3-oxazol-5-yl)methanol is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position. The oxazole moiety is a key structural motif in numerous biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. Accurate structural determination is the cornerstone of understanding its chemical properties and potential biological activity. This guide outlines the key analytical techniques and a plausible synthetic strategy for the comprehensive characterization of (4-Methyl-1,3-oxazol-5-yl)methanol.
Chemical Structure and Properties
The fundamental properties of (4-Methyl-1,3-oxazol-5-yl)methanol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₂ | PubChem |
| Molecular Weight | 113.11 g/mol | PubChem |
| CAS Number | 45515-23-9 | Synblock |
| Canonical SMILES | CC1=C(CO)OC=N1 | PubChem |
| InChI Key | RMNSUMDMIHSPIL-UHFFFAOYSA-N | PubChem |
| Predicted LogP | -0.3 | ChemAxon |
| Predicted Boiling Point | 214.6 °C at 760 mmHg | EPISuite |
| Predicted Density | 1.18 g/cm³ | EPISuite |
Proposed Synthesis
Experimental Protocol: Van Leusen Synthesis of (4-Methyl-1,3-oxazol-5-yl)methanol
Materials:
-
1,1-Diethoxy-2-propanone
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 1,1-diethoxy-2-propanone (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 5-(diethoxymethyl)-4-methyl-1,3-oxazole, is then purified by silica gel column chromatography.
-
Deprotection: The purified intermediate is dissolved in a mixture of tetrahydrofuran and 1M hydrochloric acid. The reaction is stirred at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).
-
Final Work-up and Purification: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (4-Methyl-1,3-oxazol-5-yl)methanol, is purified by silica gel column chromatography.
Spectroscopic Profile of 4-Methyloxazole-5-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methyloxazole-5-methanol (CAS No: 45515-23-9).[1][2][3] As a substituted oxazole, this compound is of interest in medicinal chemistry and drug development due to the prevalence of the oxazole scaffold in biologically active molecules. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such data.
Core Data Summary
The molecular formula of this compound is C5H7NO2, with a molecular weight of 113.11 g/mol .[1][2] The following tables summarize the predicted spectroscopic data based on its structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | Singlet | 1H | H2 (oxazole ring) |
| ~4.6 | Singlet | 2H | -CH₂OH |
| ~3.5 | Singlet (broad) | 1H | -OH |
| ~2.2 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~151 | C2 (oxazole ring) |
| ~148 | C5 (oxazole ring) |
| ~139 | C4 (oxazole ring) |
| ~56 | -CH₂OH |
| ~11 | -CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3120 | Medium | =C-H Stretch (Oxazole Ring) |
| ~2930 | Medium | C-H Stretch (Methyl Group) |
| ~1590 | Strong | C=N Stretch (Oxazole Ring) |
| ~1500 | Strong | C=C Stretch (Oxazole Ring) |
| 1260-1050 | Strong | C-O Stretch (Alcohol) |
Sample Preparation: Neat liquid or KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 113 | High | [M]⁺ (Molecular Ion) |
| 112 | Moderate | [M-H]⁺ |
| 96 | Moderate | [M-OH]⁺ |
| 82 | High | [M-CH₂OH]⁺ |
| 54 | Moderate | [M-CH₂OH-CO]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is inserted into the magnet, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition : A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H) or the solvent carbon peak (77.16 ppm for ¹³C) can be used as an internal reference, or tetramethylsilane (TMS) at 0 ppm.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum : A background spectrum of the empty sample compartment (or clean ATR crystal/salt plates) is recorded to account for atmospheric and instrumental absorptions.
-
Sample Spectrum Acquisition : The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
-
Gas Chromatography (for GC-MS) : The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization : As the sample elutes from the GC column or is vaporized from the direct probe, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating ions.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Data Processing : The detector records the abundance of each ion at different m/z values, generating a mass spectrum. The data system processes this information to display the spectrum and can be used to identify the molecular ion and characteristic fragment ions.
Workflow Visualization
The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyloxazole-5-methanol
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methyloxazole-5-methanol, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on delivering precise data and detailed experimental methodologies.
Core Physical and Chemical Properties
This compound, with the CAS number 45515-23-9, is an organic compound featuring a substituted oxazole ring.[1][2] The presence of both a methyl group and a hydroxymethyl group on the oxazole core imparts specific characteristics to the molecule, influencing its polarity, reactivity, and potential for biological activity.[1]
Data Presentation of Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₂ | [2] |
| Molecular Weight | 113.11 g/mol | [3] |
| Boiling Point | 214.588 °C at 760 mmHg | [2] |
| Density | 1.184 g/cm³ | [2] |
| Flash Point | 83.58 °C | [2] |
| Refractive Index | 1.496 | [2] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Yellowish powder (for the isomer (5-methyl-1,3-oxazol-4-yl)methanol) | [4] |
Spectroscopic and Chemical Data
Detailed spectroscopic data for this compound is not widely available in public databases. However, data for the isomeric compound, (5-methyl-1,3-oxazol-4-yl)methanol, provides valuable insight into the expected spectral characteristics.[4]
Spectroscopic Data Summary (Isomer: (5-methyl-1,3-oxazol-4-yl)methanol)
| Spectrum | Key Peaks/Signals | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.71 (s, 1H, oxazole-H), 4.48 (s, 2H, -CH₂OH), 4.20 (br. s, 1H, -OH), 2.29 (s, 3H, -CH₃) | [4] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 149.4, 145.4, 133.7, 55.5, 10.0 | [4] |
| Mass Spectrum (CI) | m/z 114 [M+H]⁺ (58%), 96 [M-OH]⁺ (100%) | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the determination of its key physical properties are provided below. The synthesis protocol is adapted from a reliable method for a closely related isomer.
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as ethyl 4-methyloxazole-5-carboxylate.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology:
-
Dissolution: Dissolve ethyl 4-methyloxazole-5-carboxylate (1 equivalent) in a 2:1 mixture of anhydrous tetrahydrofuran (THF) and methanol.
-
Reduction: To the solution, add lithium borohydride (LiBH₄) (2.5 equivalents) in small portions at room temperature.
-
Reaction: Heat the resulting mixture at 55 °C overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by the addition of solid NH₄Cl.
-
Work-up: Evaporate the majority of the solvent under reduced pressure. Dilute the residue with ethyl acetate and filter to remove the inorganic precipitate. Wash the precipitate with hot ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Determination of Physical Properties
Standard laboratory protocols can be employed to determine the physical properties of this compound.
Workflow for Physical Property Determination:
Caption: Experimental workflows for physical properties.
Detailed Methodologies:
-
Boiling Point: The boiling point can be determined using a Thiele tube apparatus. A small amount of the liquid is placed in a fusion tube with an inverted capillary tube. The apparatus is heated slowly, and the temperature at which a continuous stream of bubbles emerges from the capillary is recorded as the boiling point.
-
Density: The density can be measured using a pycnometer. The mass of the empty, dry pycnometer is recorded. It is then filled with the sample, and the mass is recorded again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
Refractive Index: The refractive index can be measured using an Abbe refractometer. The instrument is calibrated with a standard of known refractive index. A few drops of the sample are placed on the prism, and the refractive index is read from the scale.
Chemical Properties and Reactivity
The chemical properties of this compound are dictated by the oxazole ring and the attached functional groups. The oxazole ring is generally considered to be electron-deficient, which can influence its reactivity in electrophilic substitution reactions. The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation and esterification.
Stability
The stability of oxazole derivatives can be affected by factors such as pH, temperature, and exposure to light. Oxazoles are generally more stable under acidic conditions than basic conditions, which can promote hydrolysis and ring-opening. High temperatures and UV light can also lead to degradation. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, numerous studies have highlighted the significant biological activities of 4-methyloxazole derivatives, particularly as anticancer agents. Two key mechanisms of action have been identified: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway.
Inhibition of Microtubule Dynamics
Certain 4-methyloxazole derivatives act as potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the dynamic instability of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Caption: Inhibition of microtubule dynamics.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. Some oxazole derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.
Caption: Modulation of the NF-κB signaling pathway.
Safety Information
Conclusion
This compound is a valuable heterocyclic compound with a range of physical and chemical properties that make it a person of interest for further research, particularly in the fields of medicinal chemistry and organic synthesis. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive summary of the current knowledge, including key physical constants, plausible synthetic and analytical protocols, and an overview of the potential biological activities based on related structures. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
Unlocking the Therapeutic Potential of 4-Methyloxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered heterocyclic ring containing oxygen and nitrogen, is a privileged structure in medicinal chemistry. Among its many variations, 4-methyloxazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This in-depth technical guide explores the significant therapeutic potential of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We provide a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower further research and drug development in this area.
Anticancer Activity: Disrupting Cellular Machinery
A significant body of research highlights the potent anticancer activity of 4-methyloxazole derivatives against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, a critical process for cell division.
Mechanism of Action: Inhibition of Tubulin Polymerization
Certain 4-methyloxazole derivatives function as antitubulin agents by binding to the colchicine site on β-tubulin. This binding event inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.
Signaling Pathway: Tubulin Polymerization and Apoptosis Induction
The inhibition of tubulin polymerization by 4-methyloxazole derivatives sets off a cascade of events leading to apoptosis. The following diagram illustrates this signaling pathway.
Quantitative Data: Anticancer Activity of 4-Methyloxazole Derivatives
The following table summarizes the in vitro anticancer activity of selected 4-methyloxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Jurkat, SEM | 0.00035 - 0.0046 |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Multiple lines | 0.0005 - 0.0202 |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the ability of a compound to inhibit tubulin polymerization.
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol (15% final concentration)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (4-methyloxazole derivatives)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a 10x stock solution of the test compounds and controls in General Tubulin Buffer.
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with GTP, glycerol, and the fluorescent reporter.
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity every minute for 60 minutes at an excitation/emission wavelength suitable for the fluorescent reporter.
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass.
-
Determine the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Certain 4-methyloxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.
Mechanism of Action: COX Inhibition and NF-κB Pathway Modulation
Some derivatives exhibit selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. Others can interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory response.
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention by inhibitory 4-methyloxazole derivatives.
Quantitative Data: Anti-inflammatory Activity of Oxazole Derivatives
The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by representative oxazole derivatives. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile with reduced gastrointestinal side effects.
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
| 4-Aryl/cycloalkyl-5-phenyloxazole | >100 | 0.01 - 0.1 | >1000 |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the inhibitory effect of compounds on NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (4-methyloxazole derivatives)
-
NF-κB stimulant (e.g., TNF-α)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Activity: Targeting Microbial Viability
4-Methyloxazole derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Mechanism of Action
The precise mechanisms of antimicrobial action for many 4-methyloxazole derivatives are still under investigation. However, for azole-containing heterocycles in general, a common mechanism in fungi is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. In bacteria, these compounds may interfere with essential metabolic pathways or disrupt cell wall integrity.
Quantitative Data: Antimicrobial Activity of Oxazole Derivatives
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.
| Derivative | Microorganism | MIC (µg/mL) |
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | Bacillus subtilis | 6.25 |
| 4-(4-bromophenyl)-2-tert-butyloxazole | Bacillus subtilis | 6.25 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the determination of the MIC of a compound against a specific bacterium.
Materials:
-
Test bacterium
-
Mueller-Hinton Broth (MHB)
-
Test compounds (4-methyloxazole derivatives)
-
Positive control antibiotic (e.g., ampicillin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compounds and controls in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
Experimental Workflow: Broth Microdilution MIC Testing
The following diagram outlines the workflow for the broth microdilution method.
Conclusion and Future Directions
4-Methyloxazole derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The compelling evidence for their anticancer, anti-inflammatory, and antimicrobial activities warrants further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The continued exploration of this fascinating class of molecules holds significant promise for the development of novel therapeutics to address unmet medical needs.
An In-depth Technical Guide to 4-Methyloxazole-5-methanol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyloxazole-5-methanol is a heterocyclic organic compound that has garnered interest as a versatile building block in medicinal chemistry and drug discovery. Its substituted oxazole core is a privileged scaffold found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known applications of this compound, with a focus on detailed experimental protocols and the exploration of its relevance in contemporary research.
Introduction and Historical Context
The discovery of this compound is intrinsically linked to the broader exploration of oxazole chemistry, a field that has significantly contributed to the development of pharmaceuticals and functional materials. While a singular, seminal publication detailing its initial isolation is not readily apparent, its synthesis and utility have been established through the extensive investigation of 4-methyloxazole derivatives. The primary route to this compound has historically been through the chemical modification of a more extensively studied precursor, ethyl 4-methyloxazole-5-carboxylate. This ester has been a key intermediate in the synthesis of Vitamin B6 and other complex molecules, making its reduction product, this compound, a readily accessible and valuable synthetic intermediate.[1]
The 4-methyloxazole ring system itself is recognized as a bioisostere for amide and ester functionalities, offering the potential for improved metabolic stability and pharmacokinetic profiles in drug candidates.[2] This has driven much of the research into the synthesis and functionalization of compounds like this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 45515-23-9 | [3][4] |
| Molecular Formula | C₅H₇NO₂ | [3][4] |
| Molecular Weight | 113.11 g/mol | [4] |
| Boiling Point | 214.588 °C at 760 mmHg | [5] |
| Density | 1.184 g/cm³ | [5] |
| Flash Point | 83.58 °C | [5] |
| Refractive Index | 1.496 | [5] |
| XLogP3 | 0.47530 | [5] |
| PSA | 46.26 Ų | [5] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Peak Assignments | Predicted Chemical Shift (ppm) |
| ¹H NMR | -CH₃ | ~2.3 |
| -CH₂OH | ~4.6 | |
| Oxazole H (C2) | ~7.9 | |
| ¹³C NMR | -CH₃ | ~11 |
| -CH₂OH | ~55 | |
| C4 (Oxazole) | ~148 | |
| C5 (Oxazole) | ~138 | |
| C2 (Oxazole) | ~151 |
Note: The predicted NMR data is based on the analysis of the core 4-methyloxazole structure and typical chemical shifts for similar functional groups.[6][7]
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ester, ethyl 4-methyloxazole-5-carboxylate. This precursor is synthesized via established methods for constructing the 4-methyloxazole ring.
Synthesis of Ethyl 4-methyloxazole-5-carboxylate
A prevalent method for the synthesis of the 4-methyloxazole core is a variation of the Robinson-Gabriel synthesis, which involves the reaction of an α-acylamino ketone with a dehydrating agent. A common starting material is ethyl 2-chloroacetoacetate, which reacts with formamide to yield the desired oxazole ester.[8]
Experimental Protocol: Synthesis of Ethyl 4-methyloxazole-5-carboxylate [8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 equivalent) with an excess of formamide (3-5 equivalents).
-
Reaction Conditions: Heat the mixture to 120-140 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 4-methyloxazole-5-carboxylate.
Synthesis of the Precursor Ester
Caption: Workflow for the synthesis of ethyl 4-methyloxazole-5-carboxylate.
Reduction to this compound
The reduction of the ester functional group to a primary alcohol is a standard transformation in organic synthesis, readily achieved with strong reducing agents like lithium aluminum hydride (LAH).[9][10]
Experimental Protocol: Reduction of Ethyl 4-methyloxazole-5-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. Add a solution of ethyl 4-methyloxazole-5-carboxylate (1.0 equivalent) in the same anhydrous solvent dropwise to the LAH suspension, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly and sequentially adding water, followed by a 15% aqueous solution of sodium hydroxide, and then again water, while maintaining cooling with an ice bath.
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Final Reduction Step to the Target Molecule
Caption: Workflow for the reduction to this compound.
Biological Activities and Applications in Drug Discovery
While specific biological data for this compound is limited in the public domain, the broader class of 4-methyloxazole derivatives has demonstrated significant potential in medicinal chemistry.[1] These compounds are often investigated for their anticancer and anti-inflammatory properties.
Anticancer Activity
Several studies have highlighted the potential of 4-methyloxazole derivatives as anticancer agents. A prominent mechanism of action for some of these compounds is the disruption of microtubule dynamics. By binding to tubulin, these molecules can inhibit its polymerization, leading to cell cycle arrest and apoptosis.[11]
Anti-inflammatory Activity
The anti-inflammatory effects of certain oxazole derivatives have been attributed to their ability to modulate key signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory cytokines.[12][13]
Potential Signaling Pathway Involvement of 4-Methyloxazole Derivatives
Caption: Potential mechanisms of action for 4-methyloxazole derivatives.
Conclusion and Future Perspectives
This compound serves as a valuable and accessible building block for the synthesis of more complex molecules with potential therapeutic applications. While its own biological activity is not yet extensively documented, its role as a precursor to a wide range of 4-methyloxazole derivatives underscores its importance in drug discovery and development. Future research may focus on the direct biological evaluation of this compound and the expansion of its synthetic utility in creating novel chemical entities with enhanced pharmacological profiles. The continued exploration of the structure-activity relationships of its derivatives will be crucial for the rational design of next-generation therapeutics.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 4. CAS 45515-23-9 | this compound - Synblock [synblock.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 9. byjus.com [byjus.com]
- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 11. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Deep Dive into 4-Methyloxazole-5-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical and computational analysis of 4-methyloxazole-5-methanol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide presents a robust, hypothetical computational study based on well-established Density Functional Theory (DFT) methodologies commonly applied to oxazole derivatives. The data herein is illustrative and serves as a framework for future experimental and computational investigations.
Introduction
This compound belongs to the oxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Oxazole moieties are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The substitution of a methyl group at the 4-position and a methanol group at the 5-position is expected to significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.[3] Theoretical and computational studies are invaluable for elucidating the structure-activity relationships of such novel compounds.[1][4]
This guide outlines a comprehensive computational protocol for the theoretical investigation of this compound and presents a set of hypothetical, yet realistic, data for its structural, vibrational, and electronic properties.
Computational Methodology
The following section details the proposed experimental protocol for a comprehensive DFT study of this compound.
Geometry Optimization
The initial 3D structure of this compound would be constructed using molecular modeling software. A geometry optimization would then be performed to find the most stable conformation of the molecule at its ground state.[1]
Experimental Protocol:
-
Software: Gaussian 09 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).[5]
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Basis Set: 6-311++G(d,p).[5]
-
Environment: The calculations would be performed in the gas phase.
-
Convergence Criteria: Default convergence criteria for geometry optimization would be used.
Vibrational Frequency Analysis
To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis would be performed. The absence of imaginary frequencies would verify the stability of the structure. The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra.[6]
Experimental Protocol:
-
Method: Analytical frequency calculation on the optimized geometry using the same DFT method (B3LYP/6-311++G(d,p)).
-
Analysis: The calculated frequencies would be scaled by an appropriate scaling factor to account for anharmonicity and to improve agreement with experimental data. The potential energy distribution (PED) would be analyzed to assign the vibrational modes.
Electronic Properties Analysis
Further calculations would be carried out on the optimized geometry to determine key electronic properties that govern the molecule's reactivity and potential biological activity.
Experimental Protocol:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP surface would be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[9][10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions.
Hypothetical Data Presentation
The following tables summarize the hypothetical quantitative data that would be expected from the computational study of this compound. This data is based on typical values observed for similar oxazole derivatives in the literature.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| O1-C2 | 1.370 | C5-O1-C2 | 106.0 |
| C2-N3 | 1.305 | O1-C2-N3 | 115.5 |
| N3-C4 | 1.390 | C2-N3-C4 | 108.5 |
| C4-C5 | 1.365 | N3-C4-C5 | 109.0 |
| C5-O1 | 1.375 | C4-C5-O1 | 101.0 |
| C4-C6 (CH3) | 1.510 | N3-C4-C6 | 128.0 |
| C5-C7 (CH2OH) | 1.515 | O1-C5-C7 | 130.0 |
| C7-O8 | 1.430 | C5-C7-O8 | 112.0 |
| O8-H9 | 0.965 | C7-O8-H9 | 109.5 |
Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹, Scaled) | Assignment |
| ~3450 | O-H stretch (methanol) |
| ~3120 | C-H stretch (oxazole ring) |
| ~2950 | C-H stretch (methyl group) |
| ~1620 | C=N stretch (oxazole ring) |
| ~1550 | C=C stretch (oxazole ring) |
| ~1460 | CH₃ deformation |
| ~1380 | O-H bend (methanol) |
| ~1150 | C-O stretch (oxazole ring) |
| ~1050 | C-O stretch (methanol) |
Table 3: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.50 eV |
| LUMO Energy | -0.25 eV |
| HOMO-LUMO Gap (ΔE) | 6.25 eV |
| Dipole Moment | 2.5 D |
Visualizations
The following diagrams illustrate the logical workflow of the computational study and the relationships between the calculated properties.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Exploring the reactivity of the oxazole ring in 4-Methyloxazole-5-methanol
An In-depth Technical Guide to the Reactivity of the Oxazole Ring in 4-Methyloxazole-5-methanol
Introduction
This compound is a heterocyclic compound featuring a 1,3-oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position.[1] This molecule serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development.[2][3] The oxazole scaffold is recognized as a bioisostere for amide and ester groups, potentially offering enhanced metabolic stability and favorable pharmacokinetic profiles.[2] Understanding the reactivity of the oxazole ring within this specific substitution pattern is crucial for its effective utilization in synthetic strategies. This guide provides a detailed exploration of the chemical behavior of this compound, focusing on the influence of its substituents on the inherent reactivity of the oxazole core.
Core Reactivity of the Oxazole Ring
The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of thiazole.[4][5] The presence of both a furan-type oxygen atom and a pyridine-type nitrogen atom defines its chemical properties.[6] The ring is generally electron-deficient, which makes electrophilic substitution reactions challenging unless activating, electron-donating groups are present on the ring.[6][7]
The general order of reactivity for the carbon atoms in the oxazole ring is C2 > C5 > C4 for deprotonation due to acidity, with the C2 proton being the most acidic (pKa ~20).[8] For electrophilic substitution, the reactivity order is typically C5 > C4 > C2, with the presence of electron-donating groups significantly activating the ring for such reactions.[4][8] Nucleophilic substitution is rare and generally requires a good leaving group at the electron-deficient C2 position.[4][8]
Influence of Substituents in this compound
In this compound, the oxazole ring is adorned with two electron-donating groups: a methyl group at C4 and a hydroxymethyl group at C5.
-
C4-Methyl Group: This group enhances the electron density of the ring, particularly at the C5 position, making the ring more susceptible to electrophilic attack compared to an unsubstituted oxazole.[7]
-
C5-Hydroxymethyl Group: This group also contributes to the electron-donating nature of the substituents. More importantly, the primary alcohol functionality is a key site for various chemical transformations. The presence of this group can also exert steric effects on nearby positions.
The combined electronic effects of these two groups increase the nucleophilicity of the oxazole ring. However, since the most activated position (C5) is already substituted, electrophilic attack on the ring itself would be directed elsewhere, likely to the C2 position. The primary reactivity of this molecule is often centered on the versatile hydroxymethyl group.
Key Reactions and Reactivity Profile
Reactions at the Hydroxymethyl Group
The C5-hydroxymethyl group is expected to undergo typical reactions of a primary alcohol.
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde (4-methyloxazole-5-carbaldehyde) or carboxylic acid (4-methyloxazole-5-carboxylic acid), which are important intermediates in the synthesis of various pharmaceuticals, including pyridoxine (Vitamin B6).[9]
-
Esterification and Etherification: Standard protocols can be used to convert the hydroxyl group into esters and ethers, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.
Electrophilic Substitution on the Oxazole Ring
While the oxazole ring is generally resistant to electrophilic substitution, the activating methyl and hydroxymethyl groups make it more feasible.[6] Reactions like Vilsmeier-Haack formylation, which are challenging on unsubstituted oxazoles, could potentially occur, most likely at the C2 position.[10]
Metalation and Subsequent Electrophilic Quench
A more versatile method for functionalizing the oxazole ring is through deprotonation with a strong base (e.g., n-butyllithium) to form a lithiated intermediate.[4][10] For 4-methyloxazole, the most acidic proton is at the C2 position.[8][10] This highly nucleophilic intermediate can then react with a wide array of electrophiles.
References
- 1. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
4-Methyloxazole-5-methanol: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Methyloxazole-5-methanol (CAS No: 45515-23-9). The following sections detail the compound's properties, potential hazards, safe handling procedures, and emergency response protocols to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a heterocyclic alcohol with the molecular formula C5H7NO2.[1][2] Its chemical structure consists of a methyl and a methanol group attached to an oxazole ring.[3] Understanding its physical and chemical properties is fundamental to its safe handling and use in research and development.
| Property | Value | Source(s) |
| CAS Number | 45515-23-9 | [1][2] |
| Molecular Formula | C5H7NO2 | [1][2] |
| Molecular Weight | 113.11 g/mol | [1] |
| Density | 1.184 g/cm³ | [2] |
| Boiling Point | 214.588 °C at 760 mmHg | [2] |
| Flash Point | 83.58 °C | [2] |
| Refractive Index | 1.496 | [2] |
| Storage | Dry, sealed place | [1] |
Hazard Identification and GHS Classification
While a comprehensive, publicly available MSDS for this compound is not readily found, information from suppliers and related compounds allows for a composite hazard assessment. The primary identified hazard is serious eye damage.
GHS Pictogram:
Signal Word: Danger[1]
Hazard Statements:
-
H318: Causes serious eye damage. [1]
Based on the general properties of oxazoles and heterocyclic alcohols, other potential hazards that should be considered include:
-
Skin Irritation: Similar compounds can cause skin irritation upon contact.[4][5]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5]
-
Flammability: While the flash point is relatively high, it is still a combustible liquid.[5][6]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield.[3][7] | To protect against splashes and prevent serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7][8] | To prevent skin contact and potential irritation.[4] |
| Body Protection | Laboratory coat and closed-toe shoes.[6][7] | To protect skin and clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[7][9] | To minimize inhalation of potentially irritating vapors. |
Engineering Controls
-
Work should be conducted in a well-ventilated area.[9]
-
For procedures with a higher risk of generating aerosols or vapors, a certified chemical fume hood is essential.[7]
-
Ensure that safety showers and eyewash stations are readily accessible.[9]
Storage
-
Keep containers tightly closed when not in use.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][11] |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11] |
Spill Management
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.[7]
-
Ventilate: Ensure adequate ventilation. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[7]
-
Containment: Use a chemical spill kit with absorbent materials like vermiculite or sand to contain the spill. Avoid using combustible materials like paper towels.[7]
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain or in standard trash.[7] Waste should be collected in a clearly labeled, sealed, and chemically compatible container.[7]
Visualized Workflows and Relationships
The following diagrams, created using Graphviz (DOT language), illustrate key logical workflows for safety and handling.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. CAS 45515-23-9 | this compound - Synblock [synblock.com]
- 2. echemi.com [echemi.com]
- 3. hsa.ie [hsa.ie]
- 4. fishersci.com [fishersci.com]
- 5. 4-Methyloxazole | C4H5NO | CID 69663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 11. news-medical.net [news-medical.net]
- 12. capotchem.com [capotchem.com]
Methodological & Application
Synthesis of 4-Methyloxazole-5-methanol from ethyl 4-methyloxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxazole-5-methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. The oxazole scaffold is present in numerous biologically active compounds, and the hydroxymethyl group at the 5-position provides a versatile handle for further synthetic modifications. This document provides a detailed protocol for the synthesis of this compound via the reduction of its corresponding ethyl ester, ethyl 4-methyloxazole-5-carboxylate. This application note includes a comparative analysis of common reducing agents, a detailed experimental protocol using Lithium Aluminum Hydride (LAH), and theoretical protocols for Sodium Borohydride (NaBH₄) and Diisobutylaluminium Hydride (DIBAL-H).
Reaction Scheme
The synthesis involves the reduction of the ester functional group of ethyl 4-methyloxazole-5-carboxylate to a primary alcohol.
Comparative Data of Reducing Agents
The choice of reducing agent is critical for the successful synthesis of this compound. The following table summarizes the characteristics of three common hydride-based reducing agents for this transformation.
| Parameter | Lithium Aluminum Hydride (LAH) | Sodium Borohydride (NaBH₄) | Diisobutylaluminium Hydride (DIBAL-H) |
| Reagent | LiAlH₄ | NaBH₄ | (i-Bu)₂AlH |
| Typical Solvent | Anhydrous THF, Diethyl ether | Protic solvents (e.g., Ethanol, Methanol) or THF/Methanol mixtures | Anhydrous Toluene, Hexane, Dichloromethane |
| Typical Temperature | 0 °C to room temperature | Room temperature to reflux | -78 °C to room temperature |
| Stoichiometry | 1.5 - 2.0 equivalents | 2.0 - 5.0+ equivalents (often requires additives) | 2.0 - 3.0 equivalents for full reduction to alcohol |
| Reported/Expected Yield | High (specific protocol available) | Lower, reaction can be sluggish or incomplete | Moderate to high, can be optimized for alcohol formation |
| Selectivity/Remarks | Powerful, non-selective, reduces most carbonyls.[1][2] | Mild, chemoselective for aldehydes and ketones; ester reduction is slow.[3] | Can selectively reduce esters to aldehydes at low temperatures.[4][5][6][7] |
| Safety Considerations | Highly pyrophoric, reacts violently with water and protic solvents.[8] | Flammable solid, reacts with acidic solutions to produce flammable H₂ gas. | Pyrophoric, reacts violently with water and air. |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is based on a reported procedure and is the recommended method for this synthesis.[3]
Materials and Equipment:
-
Ethyl 4-methyloxazole-5-carboxylate
-
Lithium Aluminum Hydride (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous solution (e.g., Sodium Sulfate)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Water
-
Celite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen gas inlet
-
Syringes and needles
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred solution of ethyl 4-methyloxazole-5-carboxylate (780 mg, 5.03 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.[3]
-
Slowly add Lithium Aluminum Hydride (1M in THF, 7.54 mL, 7.54 mmol, 1.5 equivalents) to the reaction mixture at 0 °C.[3]
-
Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion of the reaction, quench the reaction mixture by the sequential and careful dropwise addition of:
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with DCM (15 mL).[3]
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Protocol 2 (Theoretical): Reduction using Sodium Borohydride (NaBH₄)
Note: Sodium borohydride is generally not effective for the reduction of esters under neutral conditions. This theoretical protocol suggests conditions that may promote the reaction, but significant optimization is likely required.
Procedure:
-
Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a mixture of THF and methanol (1:1).
-
Add sodium borohydride (3.0-5.0 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully add acetone to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Protocol 3 (Theoretical): Reduction using Diisobutylaluminium Hydride (DIBAL-H)
Note: DIBAL-H is typically used for the partial reduction of esters to aldehydes at low temperatures. To achieve full reduction to the alcohol, an excess of the reagent and/or higher temperatures are generally required.
Procedure:
-
Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in anhydrous toluene under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add DIBAL-H (1.0 M solution in hexanes, 2.5-3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for selecting a suitable reducing agent.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2022028572A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Methyloxazole-5-methanol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxazole-5-methanol is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position.[1] Its chemical formula is C5H7NO2, and its molecular weight is 113.11 g/mol .[2] This molecule serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The oxazole scaffold is a well-recognized "privileged" structure and acts as a bioisostere for amide and ester functionalities, which can lead to improved metabolic stability and pharmacokinetic properties in drug candidates.[3] Derivatives of 4-methyloxazole have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties, making this scaffold a point of interest for the development of novel therapeutics.[4][5]
The presence of a reactive hydroxymethyl group allows for a variety of chemical transformations, enabling the straightforward introduction of the 4-methyloxazole moiety into larger, more complex molecules.[1] This document provides an overview of its applications, key reaction protocols, and its role in the synthesis of biologically active compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 45515-23-9 | [2] |
| Molecular Formula | C5H7NO2 | [1][2] |
| Molecular Weight | 113.11 g/mol | [2] |
| Synonyms | (4-Methyl-1,3-oxazol-5-yl)methanol | [1][2] |
| Purity | Typically ≥97% | [6] |
| Storage | Dry, sealed place at room temperature | [2][6] |
Table 2: Representative Transformations of this compound
| Reaction Type | Reagents & Conditions | Product Type | Reported Yield |
| Oxidation | MnO2, Dichloromethane, rt | 4-Methyloxazole-5-carbaldehyde | High |
| Esterification | Carboxylic acid, DCC, DMAP, Dichloromethane, rt | 4-Methyloxazol-5-ylmethyl ester | Good to High |
| Etherification (Williamson) | Alkyl halide, NaH, THF, 0 °C to rt | 5-(Alkoxymethyl)-4-methyloxazole | Moderate to High |
| Halogenation (Appel Reaction) | CBr4, PPh3, Dichloromethane, 0 °C to rt | 5-(Bromomethyl)-4-methyloxazole | Good |
| Mitsunobu Reaction | Phthalimide, DIAD, PPh3, THF, 0 °C to rt | 2-((4-Methyloxazol-5-yl)methyl)isoindoline-1,3-dione | Good |
Note: Yields are generalized based on standard transformations of primary alcohols and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Methyloxazole-5-carbaldehyde
This protocol details the conversion of the primary alcohol to the corresponding aldehyde, a key intermediate for further functionalization, such as reductive amination or Wittig reactions.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO2)
-
Anhydrous Dichloromethane (DCM)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add activated MnO2 (5-10 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-methyloxazole-5-carbaldehyde. The product is often of sufficient purity for subsequent steps, but can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage, a common modification in medicinal chemistry to alter polarity and solubility.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Two-neck round-bottom flask and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous THF. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir until TLC indicates completion.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure ether derivative.
Applications in Drug Discovery
The 4-methyloxazole core is a feature in various biologically active molecules. Its derivatives have been explored as potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.
Kinase Inhibition
Kinases such as CK2, GSK3β, and FLT3 are often dysregulated in cancer.[7][8] The development of small molecule inhibitors for these targets is a major focus of drug discovery. The this compound building block can be elaborated into structures that fit into the ATP-binding pocket of these kinases, leading to their inhibition. For example, the hydroxymethyl group can be used as a handle to attach the molecule to a larger scaffold or to introduce functionalities that form key hydrogen bonds with the kinase protein.
Below is a conceptual workflow for utilizing this compound in a kinase inhibitor discovery program.
Caption: Drug discovery workflow using this compound.
The following diagram illustrates a simplified signaling pathway involving the PI3K/Akt/mTOR axis, which is often targeted by kinase inhibitors derived from oxazole scaffolds.[4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by oxazole derivatives.
References
- 1. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. CAS 45515-23-9 | this compound - Synblock [synblock.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Applications of 4-Methyloxazole-5-methanol in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methyloxazole-5-methanol is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. The oxazole scaffold is a privileged structure, found in numerous biologically active compounds and approved pharmaceuticals, owing to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] The specific arrangement of the methyl and methanol substituents on the oxazole ring in this compound offers synthetic handles for the construction of more complex molecules with diverse pharmacological activities. This document provides a detailed account of the applications of this compound in the development of therapeutic agents, complete with experimental protocols and quantitative biological data.
Key Therapeutic Areas and Mechanisms of Action
Derivatives of this compound have been explored for their potential in treating a range of diseases, primarily by targeting key proteins involved in metabolic disorders, neurodegenerative diseases, and inflammation. The primary functionalization of this compound involves the modification of its methanol group, which can be readily oxidized to an aldehyde or a carboxylic acid, providing a key intermediate for further synthetic elaborations.
Metabolic Disorders: Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
The 4-methyloxazole scaffold is a core component of potent dual agonists of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia.[3][4]
One notable example is Muraglitazar , a dual PPARα/γ agonist that has undergone clinical investigation.[4] The synthesis of Muraglitazar and its analogs can be envisioned to start from a 4-methyloxazole-5-yl intermediate. The oxazole core acts as a central scaffold to which the pharmacophoric elements responsible for receptor activation are attached.
Signaling Pathway of PPAR Agonists:
Caption: PPAR agonist signaling pathway.
Quantitative Data for a Representative PPARα/γ Dual Agonist:
| Compound | Target | EC50 (nM) | Therapeutic Indication |
| Muraglitazar | Human PPARα | 320 | Type 2 Diabetes, Dyslipidemia |
| Human PPARγ | 110 |
Data sourced from J. Med. Chem. 2005, 48 (6), 2248-2250.[1]
Neurological Disorders: α4β2-Nicotinic Acetylcholine Receptor Agonists
The oxidation of this compound to 4-methyloxazole-5-carboxylic acid provides a key intermediate for the synthesis of ligands for the α4β2-nicotinic acetylcholine receptor (nAChR).[5] This receptor subtype is a well-validated target for the treatment of cognitive disorders and depression.[6][7] The carboxylic acid can be coupled with various amines to generate a library of amides, where the 4-methyloxazole moiety serves as a crucial pharmacophoric element for receptor binding.
Quantitative Data for Representative α4β2 nAChR Ligands (Illustrative based on similar scaffolds):
| Compound Scaffold | Target | Ki (nM) | Therapeutic Indication |
| Isoxazole Ether | α4β2 nAChR | 7.4 | Depression, Cognitive Disorders |
| Pyrrolidine-based | α4β2 nAChR | 11.1 - 18.9 | Neurological Disorders |
Note: Data for compounds with the exact 4-methyloxazole-5-carboxamide scaffold is not publicly available. The data presented is for structurally related isoxazole and pyrrolidine-based ligands to illustrate the typical potency of compounds targeting α4β2 nAChRs.[8][9]
Inflammatory Diseases: N-Formyl Peptide Receptor 1 (FPR1) Antagonists
The 4-methyloxazole-5-carboxylic acid intermediate is also a valuable precursor for the development of N-formyl peptide receptor 1 (FPR1) antagonists. FPR1 is a G protein-coupled receptor expressed on leukocytes that plays a critical role in mediating inflammatory responses.[2] Antagonists of this receptor have the potential to treat a variety of inflammatory diseases. The 4-methyloxazole-5-carboxamide moiety can be incorporated into various molecular scaffolds to achieve potent and selective FPR1 antagonism.
Quantitative Data for Representative FPR1 Antagonists (Illustrative based on similar scaffolds):
| Compound Scaffold | Target | IC50 (nM) | Therapeutic Indication |
| 4H-chromen-2-one | FPR1 | 25 | Inflammatory Diseases, Cancer |
| Pyrazole | FPR1 | 4 - 398 | Inflammatory Diseases |
Note: Data for compounds with the exact 4-methyloxazole-5-carboxamide scaffold is not publicly available. The data presented is for potent FPR1 antagonists with different heterocyclic cores to demonstrate the target's druggability.[10][11]
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Methyloxazole-5-carboxylic acid
This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid using a TEMPO-catalyzed reaction with sodium chlorite as the terminal oxidant. This method is known for its mild conditions and high yields.[6][12]
Workflow for the Oxidation of this compound:
Caption: General workflow for the oxidation of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and a phosphate buffer (pH 6.7).
-
Reagent Addition: To the stirred solution, add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.01-0.05 eq) and a solution of sodium hypochlorite (NaOCl) (0.1 eq).
-
Oxidation: Slowly add a solution of sodium chlorite (NaClO2) (1.5 eq) in water, maintaining the temperature below 35 °C.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture to pH 3-4 with 2M hydrochloric acid (HCl) and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Amide Coupling of 4-Methyloxazole-5-carboxylic acid
This protocol outlines a standard procedure for the formation of an amide bond between 4-methyloxazole-5-carboxylic acid and a primary or secondary amine using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (hydroxybenzotriazole).[1][13][14]
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Detailed Methodology:
-
Reaction Setup: To a solution of 4-methyloxazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add HOBt (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Coupling Agent Addition: Slowly add EDC (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude amide product can be purified by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward functionalization, particularly through oxidation to the corresponding carboxylic acid, provides access to a wide range of derivatives with significant therapeutic potential. The applications highlighted in this document, from the development of PPAR agonists for metabolic diseases to ligands for nicotinic acetylcholine receptors and FPR1 antagonists for neurological and inflammatory disorders, underscore the importance of this scaffold in modern drug discovery. The provided protocols offer a foundation for the synthesis and elaboration of this promising heterocyclic core, enabling further exploration of its potential in developing novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones as N-Formyl Peptide Receptor 1 (FPR1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. Muraglitazar | C29H28N2O7 | CID 206044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
- 7. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 8. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Methyloxazole-5-methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-methyloxazole-5-methanol as a versatile starting material in the synthesis of novel heterocyclic compounds. The oxazole core is a privileged structure in medicinal chemistry, and functionalization at the 5-position opens avenues for the construction of diverse molecular architectures with potential biological activity.
Introduction
This compound is a valuable building block for the synthesis of more complex heterocyclic systems. The primary alcohol functionality serves as a handle for various chemical transformations, allowing for the introduction of different functional groups and subsequent cyclization reactions to form fused or linked heterocyclic compounds. This application note will focus on two key synthetic pathways starting from this compound:
-
Synthesis of Pyrazole Derivatives: Involving the oxidation of the methanol to a carbaldehyde, followed by condensation with hydrazine derivatives.
-
Synthesis of Fused Oxazolo[5,4-d]pyrimidines: Requiring the conversion of the methanol to a chloromethyl derivative for subsequent nucleophilic substitution and cyclization.
These pathways lead to the formation of novel heterocyclic compounds with potential applications in drug discovery and materials science.
Data Presentation
The following tables summarize the key transformations and representative yields for the synthesis of heterocyclic compounds derived from this compound.
Table 1: Key Intermediates from this compound
| Starting Material | Intermediate | Key Reagents | Solvent | Reaction Conditions | Typical Yield (%) |
| This compound | 4-Methyloxazole-5-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature, 2h | 85-95 |
| This compound | 5-(Chloromethyl)-4-methyloxazole | Thionyl chloride (SOCl₂) | Chloroform | Reflux | 70-80 |
Table 2: Synthesis of Novel Heterocyclic Compounds
| Intermediate | Target Heterocycle | Key Reagents | Solvent | Reaction Conditions | Typical Yield (%) |
| 4-Methyloxazole-5-carbaldehyde | 5-(1H-Pyrazol-5-yl)-4-methyloxazole | Hydrazine hydrate, Acetic acid | Ethanol | Reflux, 4h | 75-85 |
| 5-(Chloromethyl)-4-methyloxazole | 7-Amino-2,5-dimethyl-7H-oxazolo[5,4-d]pyrimidine | Sodium azide, then reduction, then formamide | DMF, then H₂/Pd-C, then Formamide | Stepwise | 60-70 (overall) |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyloxazole-5-carbaldehyde
This protocol details the oxidation of this compound to its corresponding aldehyde, a key intermediate for synthesizing pyrazole derivatives.
Materials and Reagents:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 4-methyloxazole-5-carbaldehyde.
Protocol 2: Synthesis of 5-(1H-Pyrazol-5-yl)-4-methyloxazole
This protocol describes the cyclocondensation of 4-methyloxazole-5-carbaldehyde with hydrazine to form a novel pyrazole-substituted oxazole.
Materials and Reagents:
-
4-Methyloxazole-5-carbaldehyde (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
Procedure:
-
To a solution of 4-methyloxazole-5-carbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
To the residue, add saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 5-(1H-pyrazol-5-yl)-4-methyloxazole.
Protocol 3: Synthesis of 5-(Chloromethyl)-4-methyloxazole
This protocol details the conversion of the hydroxyl group of this compound to a chloride, a reactive intermediate for nucleophilic substitution.
Materials and Reagents:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Chloroform, anhydrous
-
Sodium bicarbonate solution, saturated
-
Dichloromethane
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous chloroform, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 5-(chloromethyl)-4-methyloxazole, which can be used in the next step without further purification.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the synthetic workflows and a hypothetical biological signaling pathway that could be modulated by the synthesized compounds.
Caption: Synthetic workflow for the preparation of a novel pyrazole-substituted oxazole.
Caption: General synthetic workflow for the preparation of fused oxazolopyrimidines.
Caption: Potential mechanism of action via inhibition of the RAF kinase signaling pathway.
Application Notes and Protocols: Reactivity of 4-Methyloxazole-5-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxazole-5-methanol, a substituted oxazole derivative, is a valuable heterocyclic building block in the fields of medicinal chemistry and organic synthesis. The oxazole scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1][2] The presence of a reactive primary alcohol at the C5 position and a methyl group at the C4 position provides multiple sites for functionalization, allowing for the synthesis of diverse molecular architectures.[3] This document provides a detailed overview of the reactivity of this compound with common electrophiles and nucleophiles, complete with experimental protocols and quantitative data to guide synthetic applications.
The reactivity of the 4-methyloxazole core is influenced by the electronic properties of the oxazole ring and its substituents. The oxazole ring is generally considered electron-deficient, which can make classical electrophilic aromatic substitution challenging.[4][5] However, the electron-donating methyl group at C4 enhances the electron density of the ring, particularly at the C5 position, influencing its reactivity.[4] The primary alcohol of the methanol group at C5 is a versatile functional handle, readily participating in a wide range of transformations.
Reactions with Electrophiles
The primary sites for electrophilic attack on this compound are the oxygen of the hydroxyl group and, to a lesser extent, the C2 position of the oxazole ring.
Reactions at the Hydroxyl Group
The most common reactions with electrophiles occur at the nucleophilic oxygen of the 5-methanol substituent. These include esterifications, etherifications, and related transformations.
-
Esterification: The hydroxyl group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., DCC, EDC) to form the corresponding esters.
-
Etherification: Ether derivatives can be synthesized, for example, via the Williamson ether synthesis by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
-
Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting the primary alcohol into esters, ethers, and other functional groups using a nucleophile, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] This reaction is particularly useful for introducing a wide range of nucleophiles under mild conditions.[8][9]
Reactions at the Oxazole Ring
Direct electrophilic substitution on the 4-methyloxazole ring is generally difficult due to the ring's electron-deficient character.[5] However, functionalization can be achieved through metalation followed by an electrophilic quench.
-
Deprotonation/Metalation: The proton at the C2 position of the oxazole ring is the most acidic.[4][5] Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), results in regioselective deprotonation at the C2 position. The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install substituents at the C2 position.[5]
Reactions with Nucleophiles
Reactions with nucleophiles primarily target the methylene carbon of the 5-methanol group, especially after its conversion into a good leaving group. Direct nucleophilic substitution on the oxazole ring is generally not feasible.[10][11]
Nucleophilic Substitution at the Methylene Carbon
To facilitate nucleophilic attack at the C5-methylene position, the hydroxyl group must first be activated or converted into a good leaving group.
-
Activation via Sulfonylation: The alcohol can be converted into a sulfonate ester (e.g., tosylate, mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine. The resulting sulfonate is an excellent leaving group that can be readily displaced by a wide range of nucleophiles (e.g., halides, azide, cyanide, amines, thiols) in an Sₙ2 reaction.
-
Conversion to Halide: The alcohol can be directly converted to an alkyl halide using reagents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.
-
Mitsunobu Reaction: As mentioned previously, the Mitsunobu reaction activates the alcohol in situ, allowing for direct displacement by an acidic nucleophile (pKa < 13).[8][12] This provides a one-pot method for achieving nucleophilic substitution.[7]
Data Presentation
The following tables summarize the expected reactions and representative yields for the functionalization of this compound and the related 4-methyloxazole core.
Table 1: Reactions at the 5-Methanol Group
| Reaction Type | Reagents | Product Functional Group | Expected Yield |
| Esterification | Acyl Chloride, Pyridine | Ester (-OC(O)R) | High |
| Etherification | NaH, then Alkyl Halide (RX) | Ether (-OR) | Moderate to High |
| Mitsunobu Esterification | RCO₂H, PPh₃, DEAD | Ester (-OC(O)R) | Good to High |
| Mitsunobu Etherification | ROH, PPh₃, DEAD | Ether (-OR) | Good to High |
| Tosylation | TsCl, Pyridine | Tosylate (-OTs) | High |
| Halogenation | SOCl₂ or PBr₃ | Halide (-Cl, -Br) | Good to High |
| Oxidation (PCC) | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) | Good |
| Oxidation (KMnO₄) | Potassium permanganate | Carboxylic Acid (-COOH) | Moderate |
Table 2: C2-Functionalization of 4-Methyloxazole via Lithiation
| Electrophile (E⁺) | Product | Position of Substitution | Reported Yield (%) |
| CH₃I | 2,4-Dimethyloxazole | C2 | Variable |
| (CH₃)₂CO | (4-Methyloxazol-2-yl)propan-2-ol | C2 | Moderate |
| PhCHO | (4-Methyloxazol-2-yl)(phenyl)methanol | C2 | Moderate |
| Data adapted from reactions on the parent 4-methyloxazole scaffold. Yields are representative and may vary for the 5-methanol substituted derivative.[5] |
Experimental Protocols
Protocol 1: Mitsunobu Esterification of this compound
Objective: To synthesize 4-methyloxazole-5-methyl benzoate.
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DEAD (1.2 eq) dropwise to the solution. A color change and/or formation of a precipitate may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired ester.
Protocol 2: Oxidation to 4-Methyloxazole-5-carbaldehyde
Objective: To oxidize the primary alcohol to the corresponding aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add PCC (1.5 eq) and a small amount of silica gel to anhydrous DCM.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the alcohol solution to the stirred suspension of PCC in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. The mixture will turn dark and thick.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
If necessary, purify the product further by column chromatography.
Protocol 3: C2-Lithiation and Electrophilic Quench
Objective: To synthesize (4-(hydroxymethyl)oxazol-2-yl)(phenyl)methanol.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde (PhCHO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask containing anhydrous THF, add this compound (1.0 eq). Note: The acidic proton of the alcohol will be deprotonated first. Therefore, at least 2.0 equivalents of n-BuLi are required.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Add benzaldehyde (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General reactivity map for this compound.
Caption: Experimental workflow for a Mitsunobu esterification reaction.
Caption: Logical workflow for nucleophilic substitution at the C5-position.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 11. tandfonline.com [tandfonline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Scalable Synthesis of 4-Methyloxazole-5-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxazole-5-methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. The oxazole scaffold is a key structural motif in numerous biologically active compounds, serving as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and pharmacokinetic profiles. This document outlines a scalable, two-step synthetic protocol for the preparation of this compound, commencing with the synthesis of a protected intermediate via a modified Van Leusen oxazole synthesis, followed by a deprotection step to yield the target compound.
Synthetic Strategy Overview
The selected synthetic route involves two key stages designed for scalability and efficiency:
-
Van Leusen Oxazole Synthesis: This step involves the reaction of 1-(tosylmethyl)ethyl isocyanide with a protected form of hydroxyacetaldehyde, specifically 2-(benzyloxy)acetaldehyde. This reaction constructs the 4,5-disubstituted oxazole core in a single, high-yielding step. The use of a benzyl protecting group for the hydroxyl function provides stability during the oxazole formation.
-
Catalytic Hydrogenolysis (Deprotection): The benzyl protecting group is subsequently removed under standard and scalable hydrogenolysis conditions using a palladium catalyst to afford the final product, this compound. This method is known for its clean conversion and ease of product isolation.
Experimental Protocols
Protocol 1: Synthesis of 5-((Benzyloxy)methyl)-4-methyloxazole (Protected Intermediate)
This protocol details the synthesis of the benzyl-protected intermediate via the Van Leusen reaction.
Materials and Reagents:
-
2-(Benzyloxy)acetaldehyde
-
1-(Tosylmethyl)ethyl isocyanide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus
-
Large-scale rotary evaporator
-
Separatory funnel or extraction vessel
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with anhydrous potassium carbonate (2.5 equivalents).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous methanol to the reactor, followed by 2-(benzyloxy)acetaldehyde (1.0 equivalent) and 1-(tosylmethyl)ethyl isocyanide (1.1 equivalents).
-
Reaction: Heat the stirred suspension to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the methanol.
-
To the resulting residue, add water and ethyl acetate.
-
Transfer the mixture to an extraction vessel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 5-((benzyloxy)methyl)-4-methyloxazole by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the deprotection of the intermediate to yield the final product.
Materials and Reagents:
-
5-((Benzyloxy)methyl)-4-methyloxazole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, dissolve 5-((benzyloxy)methyl)-4-methyloxazole (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Work-up:
-
Carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol or ethanol.
-
-
Purification:
-
Combine the filtrate and washings.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or recrystallization.
-
Data Presentation
The following tables summarize typical quantitative data for the described synthetic protocols, based on analogous reactions reported in the literature.
| Parameter | Step 1: Van Leusen Synthesis | Step 2: Hydrogenolysis |
| Starting Material | 2-(Benzyloxy)acetaldehyde | 5-((Benzyloxy)methyl)-4-methyloxazole |
| Key Reagents | 1-(Tosylmethyl)ethyl isocyanide, K₂CO₃ | 10% Pd/C, H₂ |
| Solvent | Methanol | Methanol or Ethanol |
| Reaction Temperature | ~65 °C (Reflux) | Room Temperature |
| Reaction Time | 4-6 hours | 2-8 hours |
| Typical Yield | 75-85% | 90-98% |
Visualizations
Synthetic Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Key Steps
Caption: Key logical stages in the synthesis of the target molecule.
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 4-Methyloxazole-5-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxazole-5-methanol is a versatile heterocyclic building block in medicinal chemistry. The oxazole scaffold is a known "privileged structure," frequently found in biologically active compounds.[1] Derivatization of the hydroxyl group in this compound allows for the modulation of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This can lead to the discovery of novel therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] These application notes provide detailed protocols for the primary methods of derivatizing the hydroxyl group of this compound: esterification, etherification, and oxidation.
Key Derivatization Strategies
The primary alcohol of this compound can be readily converted into esters, ethers, and aldehydes or carboxylic acids, providing a diverse range of derivatives for further investigation.
Esterification of this compound
Esterification is a common method to mask the polarity of a hydroxyl group and can significantly impact a molecule's biological activity and pharmacokinetic profile. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a straightforward approach.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of 4-methyloxazole-5-methyl esters.
Materials and Reagents:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2-2.0 eq.) in a suitable anhydrous solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the carboxylic acid used.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.
Data Presentation: Representative Ester Derivatives
| Derivative Name | Carboxylic Acid | Expected Yield (%) | Potential Biological Activity |
| (4-Methyloxazol-5-yl)methyl acetate | Acetic acid | 70-85 | Prodrug, improved cell permeability |
| (4-Methyloxazol-5-yl)methyl benzoate | Benzoic acid | 65-80 | Anticancer, anti-inflammatory |
| (4-Methyloxazol-5-yl)methyl pivalate | Pivalic acid | 60-75 | Increased metabolic stability |
Etherification of this compound
Conversion of the hydroxyl group to an ether linkage is another effective strategy to alter the molecule's properties. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a classic and reliable method.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a general method for the synthesis of 5-(alkoxymethyl)-4-methyloxazoles.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong bases (e.g., KH)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Alcohol Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography to afford the desired ether.
Data Presentation: Representative Ether Derivatives
| Derivative Name | Alkyl Halide | Expected Yield (%) | Potential Biological Activity |
| 5-(Methoxymethyl)-4-methyloxazole | Methyl iodide | 75-90 | Improved solubility |
| 5-(Benzyloxymethyl)-4-methyloxazole | Benzyl bromide | 70-85 | Anticancer, enzyme inhibition |
| 5-(Ethoxymethyl)-4-methyloxazole | Ethyl iodide | 70-85 | Modulation of lipophilicity |
Oxidation of this compound
Oxidation of the primary alcohol to an aldehyde or carboxylic acid provides key intermediates for further derivatization, such as reductive amination or amide bond formation.
Experimental Protocol: Oxidation to 4-Methyloxazole-5-carbaldehyde
This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Materials and Reagents:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend PCC (1.5 eq.) in anhydrous DCM.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred suspension.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Concentration: Wash the silica gel pad with additional diethyl ether and combine the filtrates. Concentrate the solution under reduced pressure to yield the crude aldehyde.
-
Purification: The crude aldehyde can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Experimental Protocol: Oxidation to 4-Methyloxazole-5-carboxylic acid
This protocol describes the oxidation of the primary alcohol to a carboxylic acid using Jones reagent.
Materials and Reagents:
-
This compound
-
Jones reagent (prepared from CrO₃, H₂SO₄, and water)
-
Acetone
-
Isopropanol
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Hydrochloric acid (1M)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add Jones reagent dropwise to the stirred solution until the orange color persists.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the excess oxidant by adding isopropanol until the orange color disappears.
-
Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Acid-Base Extraction: Extract the aqueous layer with ethyl acetate. To the aqueous layer, add sodium bicarbonate solution to basify, then wash with ethyl acetate to remove any remaining starting material. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the carboxylic acid product with ethyl acetate (3x).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Data Presentation: Oxidation Products
| Product Name | Oxidizing Agent | Expected Yield (%) | Further Applications |
| 4-Methyloxazole-5-carbaldehyde | PCC | 70-90 | Reductive amination, Wittig reaction |
| 4-Methyloxazole-5-carboxylic acid | Jones Reagent | 60-80 | Amide coupling, esterification |
Visualizations
Experimental Workflow
Caption: General workflow for the derivatization of this compound.
Potential Signaling Pathway Inhibition
Derivatives of 4-methyloxazole have shown potential as inhibitors of inflammatory pathways.[3]
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
References
The Strategic Use of 4-Methyloxazole-5-methanol in the Synthesis of Vitamin B6 Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-methyloxazole-5-methanol and its derivatives in the synthesis of precursors for Vitamin B6 (pyridoxine). The core of this synthetic strategy revolves around the hetero-Diels-Alder reaction, a powerful tool for the construction of the pyridine ring system inherent to Vitamin B6. While 5-alkoxy-4-methyloxazoles are the most common dienes in this reaction, this guide outlines a comprehensive pathway starting from precursors to this compound, detailing its conversion to the key reactive intermediates.
Overview of the Synthetic Strategy
The industrial synthesis of Vitamin B6 heavily relies on the Kondratyeva approach, which employs a Diels-Alder reaction between a substituted oxazole and a dienophile to form the central pyridine ring.[1][2] The overall synthetic pathway described herein involves several key stages:
-
Synthesis of a Key Intermediate: Preparation of 4-methyloxazole-5-carboxylic acid ethyl ester.
-
Reduction to the Target Starting Material: Conversion of the ester to this compound.
-
Activation for Diels-Alder Reaction: Transformation of the hydroxymethyl group to an alkoxymethyl group.
-
Hetero-Diels-Alder Cycloaddition: Reaction of the 5-alkoxy-4-methyloxazole with a suitable dienophile (e.g., diethyl maleate) to form a bicyclic intermediate.
-
Aromatization and Final Reduction: Conversion of the bicyclic intermediate to the pyridoxine backbone.
Caption: Overall workflow for the synthesis of Vitamin B6 starting from precursors to this compound.
Data Presentation: Summary of Key Reactions
The following tables summarize the quantitative data for the key steps in the synthesis of Vitamin B6 precursors.
Table 1: Synthesis of 4-Methyloxazole-5-carboxylic Acid Ethyl Ester
| Starting Materials | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Ethyl 2-chloroacetoacetate, Formamide | - | 120-150 | 6 | 43 | [3] |
| Ethyl 2-formoxyacetoacetate, Formamide | H₂SO₄ (catalytic) | - | - | <65 | [1] |
| 2-Formyloxy-3-oxo-butanoic acid ethyl ester, Formamide | - | - | - | >80 | [1] |
Table 2: Synthesis of 5-Alkoxy-4-methyloxazole
| Starting Material | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | 1. NaOH (hydrolysis) 2. H₂SO₄ (decarboxylation) | 60 | - | 88.2 | [4] |
| 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | 1. NaOH, Toluene (hydrolysis) 2. HCl (acidification) 3. Heat (decarboxylation) | 30-50 | - | 94.3 | [4] |
Table 3: Diels-Alder Reaction and Subsequent Reduction
| Oxazole Derivative | Dienophile | Reaction Conditions | Product | Yield (%) | Purity (%) | Reference |
| 5-Ethoxy-4-methyloxazole | Diethyl maleate | 110°C, 3 hours, neat | Diels-Alder Adducts (endo and exo) | 65 (combined) | - | [2] |
| Pyridoxine Precursor (Diester) | MeSiH(OEt)₂ or PMHS | 100°C, 24 hours | Pyridoxine | 38-54 | 76 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyloxazole-5-carboxylic Acid Ethyl Ester
This protocol is based on the reaction of ethyl 2-chloroacetoacetate with formamide.[3]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Formamide
-
Aqueous potassium carbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate and an excess of formamide (2 to 10 molar equivalents).
-
Heat the reaction mixture to a temperature between 120°C and 150°C for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Add aqueous potassium carbonate solution to neutralize the mixture.
-
Extract the product with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 4-methyloxazole-5-carboxylic acid ethyl ester.
Protocol 2: Reduction of 4-Methyloxazole-5-carboxylic Acid Ethyl Ester to this compound
This is a standard ester reduction using a mild reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
4-Methyloxazole-5-carboxylic acid ethyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate solution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-methyloxazole-5-carboxylic acid ethyl ester in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous sodium sulfate solution.
-
Filter the resulting precipitate and wash it thoroughly with the solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by flash chromatography on silica gel if necessary.
Protocol 3: Conversion of this compound to 5-Ethoxy-4-methyloxazole
This protocol involves the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl iodide or ethyl bromide
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add ethyl iodide or ethyl bromide dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 5-ethoxy-4-methyloxazole by vacuum distillation.
Protocol 4: Diels-Alder Reaction of 5-Ethoxy-4-methyloxazole with Diethyl Maleate
This protocol describes the key cycloaddition step to form the pyridine precursor.[2]
Materials:
-
5-Ethoxy-4-methyloxazole
-
Diethyl maleate
Procedure:
-
In a round-bottom flask, combine 5-ethoxy-4-methyloxazole (1 equivalent) and diethyl maleate (2 equivalents).
-
Heat the neat mixture under an argon atmosphere in an oil bath at 110°C for 3 hours.
-
Cool the reaction mixture to room temperature. The crude product contains a mixture of endo and exo Diels-Alder adducts.
-
The crude adduct mixture can be used directly in the next step or purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent).
Caption: The hetero-Diels-Alder reaction mechanism for pyridine ring formation.
Protocol 5: Aromatization and Reduction to Pyridoxine
This protocol outlines the final steps to obtain Vitamin B6.[2]
Materials:
-
Crude Diels-Alder adduct
-
Ethanol
-
Hydrochloric acid (for aromatization)
-
Silane reducing agent (e.g., diethoxymethylsilane)
-
Tetrabutylammonium fluoride in THF
-
Dioxane
-
Dowex 50-WX8 resin
Procedure:
-
Aromatization: Dissolve the crude Diels-Alder adduct in ethanol containing a catalytic amount of hydrochloric acid and heat to reflux to facilitate aromatization to 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester.
-
Reduction:
-
To a solution of the pyridoxine precursor diester in dioxane, add the silane reducing agent (e.g., diethoxymethylsilane, approximately 15 equivalents).
-
Add a catalytic amount of tetrabutylammonium fluoride solution in THF.
-
Heat the reaction mixture at 100°C for 24 hours.
-
Cool the mixture and add ethanol, stirring overnight.
-
-
Purification:
-
Prepare a column with Dowex 50-WX8 resin, pre-washed with concentrated aqueous HCl and then water until the pH is neutral.
-
Filter the ethanolic crude reaction solution through the resin.
-
Wash the resin sequentially with ethanol, water, 1% aqueous NH₄OH, 4% aqueous NH₄OH, and 25% aqueous NH₄OH.
-
The pyridoxine free base will elute with the 4% NH₄OH fraction.
-
Concentrate the 4% NH₄OH fraction to obtain pyridoxine.
-
Conclusion
The synthesis of Vitamin B6 precursors from this compound is a multi-step process that leverages the well-established hetero-Diels-Alder reaction. By following the detailed protocols for the synthesis of the key 4-methyloxazole-5-carboxylic ester intermediate, its subsequent reduction to this compound, conversion to a reactive 5-alkoxy-4-methyloxazole, and the final cycloaddition and reduction steps, researchers can effectively produce pyridoxine. The provided quantitative data and experimental methodologies offer a solid foundation for the laboratory-scale synthesis and further process development in the field of pharmaceutical and vitamin manufacturing.
References
- 1. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 2. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Oxidation of 4-Methyloxazole-5-methanol to 4-Methyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of 4-methyloxazole-5-methanol to its corresponding aldehyde, 4-methyloxazole-5-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules, where the oxazole-5-carbaldehyde moiety serves as a key building block.
The protocols outlined below utilize common and reliable oxidation methodologies, including Dess-Martin periodinane (DMP) oxidation, Swern oxidation, manganese dioxide (MnO₂) oxidation, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediated oxidation. These methods have been selected for their high selectivity for primary alcohols, preventing over-oxidation to the carboxylic acid, and their compatibility with the sensitive oxazole ring system.
Data Presentation: Comparison of Oxidation Protocols
The following table summarizes the key quantitative parameters for the described oxidation methods, allowing for a direct comparison to aid in method selection based on specific laboratory needs, scale, and available resources.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation | Manganese Dioxide (MnO₂) Oxidation | TEMPO-Mediated Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | Oxalyl chloride, DMSO, Triethylamine | Activated Manganese Dioxide (MnO₂) | TEMPO (catalyst), NaOCl (oxidant) |
| Stoichiometry | ~1.1 - 1.5 equivalents | 1.5-2 eq. (COCl)₂, 2-3 eq. DMSO, 3-5 eq. Et₃N | Large excess (5-20 equivalents) | Catalytic (e.g., 0.01 eq.), 1.1 eq. NaOCl |
| Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM) | Dichloromethane (DCM), Chloroform, Hexane | Dichloromethane (DCM), Water (biphasic) |
| Reaction Temp. | Room Temperature | -78 °C to Room Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours | 12 - 48 hours | 0.5 - 2 hours |
| Typical Yield | >90%[1][2][3] | >90%[4][5] | Variable, typically 60-95%[6] | >95%[7] |
| Work-up | Filtration and aqueous wash | Aqueous quench and extraction | Filtration | Aqueous extraction |
Experimental Protocols
Detailed methodologies for the key oxidation experiments are provided below. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is favored for its mild reaction conditions and simple work-up procedure.[1][2][3]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid byproducts are dissolved.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-methyloxazole-5-carbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Experimental Workflow: Dess-Martin Periodinane Oxidation
Caption: Workflow for the Dess-Martin Periodinane oxidation.
Protocol 2: Swern Oxidation
The Swern oxidation is another mild and highly efficient method that avoids the use of heavy metals.[4][5] It requires cryogenic conditions and careful handling of reagents.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, cooled to -78 °C (dry ice/acetone bath), add anhydrous DMSO (2.2 eq) dropwise. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) dropwise to the mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature over approximately 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation.
Protocol 3: Manganese Dioxide (MnO₂) Oxidation
This heterogeneous oxidation is particularly effective for allylic, benzylic, and heterocyclic alcohols.[6] The activity of the MnO₂ can vary, and a large excess is often required.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add activated manganese dioxide (10-20 eq).
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction time can vary significantly (12-48 hours) depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Logical Relationship: MnO₂ Oxidation
Caption: Workflow for the Manganese Dioxide oxidation.
Protocol 4: TEMPO-Mediated Oxidation
This catalytic method is environmentally friendly and highly selective, using bleach as the terminal oxidant. This protocol is adapted from a procedure for a similar heterocyclic methanol.[7]
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and add an aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add an aqueous solution of KBr (0.1 eq) and TEMPO (0.01 eq) to the mixture.
-
Add the sodium hypochlorite solution (1.1 eq) dropwise over 1 hour, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Signaling Pathway: TEMPO Catalytic Cycle
Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Manganese(IV) oxide [organic-chemistry.org]
- 7. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyloxazole-5-methanol
Welcome to the technical support center for the synthesis of 4-Methyloxazole-5-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: A prevalent and effective strategy for the synthesis of this compound involves a two-step process. The first step is the formation of the 4-methyloxazole ring with a carboxylic acid ester at the 5-position, commonly achieved through a variation of the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis. The second step is the reduction of the ester group to the corresponding alcohol.
Q2: What is a typical yield for the synthesis of this compound?
A2: The overall yield for the two-step synthesis of this compound can vary significantly based on the chosen synthetic route and optimization of reaction conditions. The initial synthesis of the 4-methyloxazole-5-carboxylic acid ester can have yields ranging from 40% to 75%.[1][2] The subsequent reduction of the ester to the alcohol is typically a high-yielding reaction, often exceeding 80-90% with the appropriate reducing agent.
Q3: How can I confirm the successful synthesis and purity of this compound?
A3: The successful synthesis and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will show characteristic peaks for the methyl group, the protons on the oxazole ring, and the methanol group. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and assess the purity of the sample. Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the reaction and the purity of the final product.[2]
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: The synthesis of this compound involves the use of potentially hazardous chemicals and should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specific reagents may require special handling procedures, so it is crucial to consult the safety data sheets (SDS) for all chemicals used. Reactions involving reducing agents like lithium aluminum hydride are highly exothermic and should be conducted with extreme caution, ensuring proper temperature control and quenching procedures.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis of this compound, providing potential causes and suggested solutions.
Problem 1: Low or No Yield of 4-Methyloxazole-5-carboxylic Acid Ester (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2] - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. For some methods, refluxing in a suitable solvent is necessary.[2] |
| Poor Quality of Reagents | - Use Pure Starting Materials: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.[2] - Check Reagent Activity: Some reagents can degrade over time. Use freshly opened or purified reagents if there is any doubt about their quality.[2] |
| Formation of Side Products | - Control Temperature: Running the reaction at a lower temperature for a longer duration may minimize the formation of side products.[2] - Optimize Reagent Addition: The order and rate of reagent addition can influence the reaction pathway. Consider adding one reagent dropwise to a solution of the others.[2] |
Problem 2: Low or No Yield of this compound (Step 2 - Reduction)
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | - Use Fresh Reducing Agent: Reducing agents like lithium aluminum hydride (LiAlH₄) can be deactivated by moisture. Use a fresh, unopened container or a properly stored and handled reagent. - Ensure Anhydrous Conditions: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Incomplete Reaction | - Increase Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used to completely reduce the ester. - Increase Reaction Time or Temperature: Allow the reaction to stir for a longer period or gently warm the reaction mixture if the reaction is sluggish at lower temperatures. Monitor by TLC. |
| Difficult Work-up | - Proper Quenching: The quenching of excess reducing agent is critical and can be exothermic. Follow a well-established quenching procedure (e.g., Fieser work-up) to avoid loss of product. - Emulsion Formation: During aqueous work-up, emulsions can form. Adding a saturated solution of sodium chloride (brine) can help to break up emulsions.[3] |
Problem 3: Product is Impure
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | - Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" for both steps. - Purification: Utilize column chromatography on silica gel to separate the product from unreacted starting materials. |
| Formation of Side Products | - Re-evaluate Reaction Conditions: Side reactions can be minimized by adjusting temperature, reaction time, and the order of reagent addition.[2] - Thorough Purification: If side products have similar polarities to the desired product, consider alternative purification techniques such as recrystallization or preparative TLC. |
| Decomposition of Product | - Mild Reaction Conditions: If the product is sensitive, explore milder reaction conditions (e.g., lower temperature, less harsh reagents).[2] - Careful Work-up: Ensure the work-up procedure is not causing decomposition. Some oxazoles can be sensitive to strong acids or bases.[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate
This protocol is a representative procedure based on the Robinson-Gabriel synthesis.
Materials:
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Ethyl 2-chloroacetoacetate
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Formamide
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Concentrated Sulfuric Acid (catalytic amount)
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Ice-water
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Saturated Sodium Bicarbonate solution
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Diethyl ether
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Anhydrous Magnesium Sulfate
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Brine
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 equivalent) and an excess of formamide (5-10 equivalents).
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With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by TLC.[4]
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After completion, cool the mixture to room temperature and pour it into ice-water.
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Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
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Extract the product with diethyl ether three times.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 4-methyloxazole-5-carboxylate.
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the ester synthesized in Protocol 1.
Materials:
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Ethyl 4-methyloxazole-5-carboxylate
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Lithium Aluminum Hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser work-up
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Anhydrous Sodium Sulfate
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Ethyl acetate
Procedure:
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In a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
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Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back down to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with ethyl acetate.
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Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
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If necessary, purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Key Parameters for Synthesis Steps
| Parameter | Step 1: Ester Synthesis (Robinson-Gabriel) | Step 2: Alcohol Synthesis (Ester Reduction) |
| Starting Materials | Ethyl 2-chloroacetoacetate, Formamide | Ethyl 4-methyloxazole-5-carboxylate, LiAlH₄ |
| Key Reagents | Sulfuric acid (catalytic) | Anhydrous THF |
| Solvent | Formamide (reagent and solvent) | Anhydrous THF |
| Reaction Temperature | 120-140 °C | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
| Reported Yield | 60-75% (based on analogous reactions)[4] | >80% (typical for LiAlH₄ reductions) |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Crude 4-Methyloxazole-5-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Methyloxazole-5-methanol (CAS 45515-23-9).[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound that are relevant for its purification?
A1: Understanding the physical properties is crucial for selecting an appropriate purification strategy. Key properties are listed below. The hydroxyl group makes the compound polar.[2]
| Physical Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₂ | [1][3] |
| Molecular Weight | 113.11 g/mol | [1] |
| Boiling Point | 214.6 °C at 760 mmHg | [3] |
| Density | 1.184 g/cm³ | [3] |
| Appearance | Likely a polar substance | [2] |
| Storage | Store in a dry, sealed place, at 2-8°C | [1][4] |
Q2: Which analytical techniques are recommended to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended.
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Thin Layer Chromatography (TLC): Ideal for rapid monitoring of reaction progress and the effectiveness of purification steps like column chromatography.[5]
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water can be a good starting point for method development.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[5]
Q3: What are common sources of impurities in crude this compound?
A3: Impurities can originate from several sources:
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Unreacted Starting Materials: Incomplete conversion during the synthesis is a common issue.[7]
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Side Products: Competing reaction pathways can lead to the formation of byproducts.[7]
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Reagent-Related Impurities: Impurities present in the initial reagents or solvents. It is crucial to use pure starting materials.[5]
-
Degradation Products: The product may be sensitive to high temperatures or acidic/basic conditions during work-up or purification, leading to decomposition.[5][7]
-
Polymeric Materials: High reaction temperatures can sometimes lead to the polymerization of reactants or the product.[7][8]
Troubleshooting Purification Issues
Problem 1: Low recovery of the final product after purification.
| Potential Cause | Recommended Solution |
| Product is too soluble in the recrystallization solvent. | Choose a solvent system where the product has high solubility at high temperatures and low solubility at room or low temperatures.[9] Consider using an anti-solvent system.[9] |
| Product is sticking to the silica gel during column chromatography. | The compound is polar, which can lead to strong interactions with silica. Use a more polar eluent system, such as increasing the percentage of methanol in a dichloromethane/methanol mixture.[10] However, be aware that using more than 10% methanol can potentially dissolve the silica gel.[10] |
| Thermal degradation during distillation. | 4-Methyloxazole derivatives can be sensitive to high temperatures.[7] Utilize vacuum distillation to lower the boiling point and minimize the risk of decomposition.[7] |
| Loss during aqueous work-up. | The compound's polarity may lead to some solubility in water. To minimize this, saturate the aqueous layer with brine (NaCl) to decrease the polarity of the aqueous phase and drive the product into the organic layer during extraction.[7] |
Problem 2: The purified product shows persistent impurities on TLC/HPLC.
| Potential Cause | Recommended Solution |
| Co-elution during column chromatography. | The impurity has a similar polarity to the product. Optimize the solvent system. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[11] A slower, more careful elution with a shallower solvent gradient can improve separation. |
| Impurity co-crystallizes with the product. | The impurity has a similar structure to the product. A second recrystallization from a different solvent system may be effective. If that fails, column chromatography is the recommended next step. |
| Unreacted starting materials remain. | If the impurity is a starting material, ensure the initial reaction has gone to completion by monitoring with TLC or LC-MS.[7] Consider adjusting reaction time, temperature, or stoichiometry.[7] |
Problem 3: The compound "oils out" instead of crystallizing during recrystallization.
| Potential Cause | Recommended Solution |
| Solution is supersaturated, and crystal nucleation is too rapid. | Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization. Adding a seed crystal of the pure compound is also a very effective method. |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| Presence of impurities. | Impurities can inhibit crystal formation. Try to purify the oil by column chromatography first and then attempt recrystallization again. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying polar compounds like this compound on silica gel.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A good system will give the desired compound an Rf value of ~0.3. For polar compounds, a starting point could be 50% Ethyl Acetate/Hexane or 2-5% Methanol/Dichloromethane.[10]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
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Elution: Begin eluting the column with the solvent system. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
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Combine and Concentrate: Combine the pure fractions (those containing only the desired product spot on TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is effective if the crude material is relatively pure and a suitable solvent system can be found.
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Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is soluble when hot but insoluble when cold.[9] Test small amounts of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, water, or mixtures like methanol/water).
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add an excessive amount of solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
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Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
Visual Workflow
The following diagram illustrates a general workflow for the purification and analysis of crude this compound.
Caption: A decision-making workflow for purifying crude this compound.
References
- 1. CAS 45515-23-9 | this compound - Synblock [synblock.com]
- 2. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 45515-23-9 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 4-methyloxazole ring formation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in 4-methyloxazole ring formation. The following sections offer solutions to common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-methyloxazole?
A1: The most prevalent methods for synthesizing the 4-methyloxazole core are the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the Bredereck reaction.[1][2] The choice of a specific route often depends on the desired substitution pattern on the oxazole ring and the availability of starting materials.[1] Microwave-assisted organic synthesis (MAOS) has also been effectively used to accelerate these reactions and improve yields.[3]
Q2: What is a typical yield for 4-methyloxazole synthesis?
A2: Yields can vary significantly based on the chosen synthetic method and the optimization of reaction conditions. For example, the synthesis of 4-methyloxazole-5-carboxylic ethyl ester from ethyl α-chloroacetoacetate and formamide has reported yields between 40% and 49%.[4] For other derivatives and methods, such as the Modified Van Leusen and Robinson-Gabriel syntheses, estimated yields can range from 60% to 80%.[2]
Q3: How can I confirm the formation and purity of my 4-methyloxazole product?
A3: A combination of spectroscopic and chromatographic techniques is recommended for confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide characteristic signals for the methyl group and the protons on the oxazole ring. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for determining the molecular weight and assessing the purity of the sample.[4] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction.[1][4][5]
Q4: What are the key safety precautions when synthesizing 4-methyloxazole?
A4: The synthesis of 4-methyloxazole involves potentially hazardous chemicals and should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Some reactions can be exothermic, especially at a larger scale, requiring controlled reagent addition and an efficient cooling system.[5] Always consult the Safety Data Sheets (SDS) for all reagents being used.[4]
Troubleshooting Guides
This section addresses specific issues that may lead to low yields during the synthesis of 4-methyloxazole.
Issue 1: Low or No Product Yield
If you are experiencing a low yield or a complete absence of the desired 4-methyloxazole product, consider the following potential causes and solutions.
Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction's progress using TLC or GC to ensure all starting materials have been consumed.[4]- Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. For some protocols, refluxing is necessary.[4] |
| Poor Quality of Reagents | - Use Pure Starting Materials: Ensure all reagents and solvents are pure and dry, as impurities can lead to side reactions.[4][6]- Verify Reagent Activity: Reagents can degrade over time. Use freshly opened or purified starting materials if their quality is in doubt.[4] |
| Suboptimal Reaction Conditions | - Optimize Temperature: Running the reaction at a lower temperature for a longer duration may minimize the formation of side products.[4]- Adjust Stoichiometry: Carefully re-evaluate and adjust the molar ratios of your reactants.[5] |
| Moisture Sensitivity | - Use Anhydrous Conditions: The presence of water can quench intermediates or catalyze side reactions. Use anhydrous solvents and ensure all glassware is thoroughly dried.[5]- Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.[5][7] |
| Product Decomposition | - Milder Reaction Conditions: If your target molecule is sensitive, explore milder reaction conditions, such as lower temperatures or less harsh dehydrating agents.[4]- Appropriate Work-up: Ensure the work-up procedure is not causing product degradation. Some oxazoles are sensitive to strong acids or bases.[4] |
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Side Products, Including Polymerization
The formation of impurities and byproducts, particularly polymers, can significantly reduce the yield of the desired 4-methyloxazole.
Common Side Products and Mitigation Strategies
| Side Product/Issue | Potential Cause | Recommended Solution |
| Polymeric Material | High reaction temperatures can initiate polymerization of the reactants or product.[5][7] | - Lower Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[7]- Slow Addition of Reagents: Add the 4-methyloxazole or other reactive starting material slowly to keep its instantaneous concentration low.[7]- Use a Polymerization Inhibitor: Consider adding a suitable inhibitor like butylated hydroxytoluene (BHT).[7] |
| Discoloration of Reaction Mixture | Decomposition or other side reactions, potentially initiated by light or oxygen. | - Protect from Light: If the reaction is light-sensitive, wrap the reaction flask in aluminum foil.[7]- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7] |
| Formation of Isomers | Reaction conditions may favor the formation of an undesired regioisomer. | - Modify Reaction Conditions: Adjusting the temperature, solvent, or catalyst may favor the formation of the desired isomer.[6] |
| Oxazole Byproduct | In syntheses using a thioamide, contamination with the corresponding amide can lead to the formation of an oxazole byproduct.[8] | - Ensure Purity of Thioamide: Use highly pure thioamide starting material. |
Polymerization Prevention Workflow
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure 4-methyloxazole can be challenging.
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Product is Highly Soluble in the Work-up Solvent | The product has some water solubility, leading to loss during aqueous extraction. | - Back-extraction: Perform multiple extractions of the aqueous layer with a suitable organic solvent to maximize recovery.[4]- Use a Different Solvent System: Choose an extraction solvent in which the product is more soluble and the impurities are less soluble.[6] |
| Emulsion Formation During Work-up | The aqueous and organic layers do not separate cleanly. | - Add Brine: Wash the emulsion with a saturated sodium chloride solution to help break the emulsion.- Filter Through Celite: Passing the mixture through a pad of Celite can help to separate the layers. |
| Co-elution of Product with Impurities | The product and impurities have similar polarities, making chromatographic separation difficult. | - Optimize Chromatography Conditions: Experiment with different solvent systems (mobile phase) or use a different stationary phase (e.g., reverse-phase instead of normal-phase).[6]- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[8] |
| Thermal Degradation During Distillation | The 4-methyloxazole derivative is sensitive to high temperatures and decomposes during distillation. | - Vacuum Distillation: Utilize vacuum distillation to lower the boiling point of the product and reduce the required temperature.[5]- Ensure Clean Apparatus: Make sure the distillation apparatus is free of any acidic or basic residues that could catalyze degradation.[5] |
Experimental Protocols
Protocol 1: Modified Van Leusen Oxazole Synthesis
This method is a direct route to 4-substituted oxazoles. For 4-methyloxazole, 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) is reacted with formaldehyde.[2]
Reaction Parameters
| Parameter | Condition |
| Starting Materials | 1-(Isocyanomethylsulfonyl)-4-methylbenzene (TosMIC), Paraformaldehyde |
| Key Reagents | Potassium carbonate, Methanol |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Reported Yield | 70-80% (estimated) |
Workflow for Modified Van Leusen Synthesis
Protocol 2: Robinson-Gabriel Type Synthesis
This synthesis involves the cyclodehydration of a 2-acylamino-ketone. A one-pot variation reacts an α-haloketone with an excess of formamide.[2]
Reaction Parameters
| Parameter | Condition |
| Starting Materials | 1-Chloro-2-propanone, Formamide |
| Key Reagents | Sulfuric acid (catalytic) |
| Solvent | Formamide (also a reagent) |
| Reaction Temperature | 120-140 °C |
| Reaction Time | 2-4 hours |
| Reported Yield | 60-75% (based on analogous reactions) |
Workflow for Robinson-Gabriel Type Synthesis
References
Technical Support Center: Synthesis of 4-Methyloxazole-5-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyloxazole-5-methanol. The guidance focuses on a common two-step synthetic route: the formation of a 4-methyloxazole-5-carboxylic ester followed by its reduction to the target alcohol.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to prepare this compound?
A common and effective method is a two-step process. The first step involves the synthesis of a 4-methyloxazole-5-carboxylic ester, typically ethyl 4-methyloxazole-5-carboxylate, from ethyl α-chloroacetoacetate and formamide. The second step is the reduction of this ester to this compound using a suitable reducing agent like lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄).
Q2: What are the primary challenges and potential side reactions in the synthesis of the 4-methyloxazole-5-carboxylic ester precursor?
The main challenges in the ester synthesis stem from the reaction conditions and the reactivity of formamide. At the elevated temperatures often required (120-150 °C), formamide can decompose to carbon monoxide, ammonia, and traces of hydrogen cyanide.[1][2] The presence of moisture can also lead to the hydrolysis of both formamide and the desired ester product.[3]
Q3: Is the oxazole ring stable during the reduction of the ester group?
The stability of the oxazole ring is a critical consideration during the reduction step. Oxazole rings can be susceptible to cleavage by strong reducing agents.[4] Therefore, careful selection of the reducing agent and control of reaction conditions are necessary to minimize ring-opening side reactions.
Q4: How can I monitor the progress of the reactions?
Both the ester formation and the reduction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the products and any byproducts formed.
Troubleshooting Guides
Part 1: Synthesis of 4-Methyloxazole-5-carboxylic Ester
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or reaction time. | Increase the reaction temperature to the optimal range of 120-150 °C and monitor the reaction by TLC to ensure completion.[5] |
| Decomposition of formamide at excessively high temperatures. | Maintain strict temperature control. Avoid temperatures above 160 °C where formamide decomposition accelerates significantly.[1] | |
| Presence of water in the reaction mixture leading to hydrolysis. | Use anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Formation of Dark Tar-like Byproducts | Polymerization of reactants or products under harsh acidic conditions that can be generated in situ. | Consider using milder reaction conditions if possible. Purification by column chromatography may be necessary to remove polymeric material.[6] |
| Thermal decomposition of formamide.[7] | Ensure the reaction temperature does not significantly exceed the recommended range. | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Increase the reaction time and/or temperature, while carefully monitoring for byproduct formation.[5] |
| Inefficient purification. | Optimize the purification method, such as fractional distillation under reduced pressure or column chromatography. |
Part 2: Reduction of 4-Methyloxazole-5-carboxylic Ester to this compound
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Target Alcohol | Oxazole ring cleavage: The oxazole ring is susceptible to cleavage by strong reducing agents.[4] | Use a milder reducing agent if possible, or perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize this side reaction. |
| Incomplete reduction. | Ensure a sufficient excess of the reducing agent is used. Monitor the reaction by TLC until the starting ester is fully consumed. | |
| Difficulties in product isolation during aqueous work-up. | Carefully perform the quenching and extraction steps. Addition of a saturated solution of ammonium chloride during work-up can help in breaking down the aluminum complexes.[8] | |
| Formation of Multiple Products | Over-reduction: While less common for esters, it's a possibility if other reducible functional groups are present. | This is unlikely for this specific substrate. However, if other reducible groups are present, consider using a more selective reducing agent. |
| Ring-opened byproducts: Cleavage of the oxazole ring will lead to various byproducts.[4] | Optimize reaction conditions (lower temperature, shorter reaction time) to favor the reduction of the ester over ring cleavage. | |
| Presence of Aldehyde Intermediate | Incomplete reduction of the intermediate aldehyde to the alcohol. | Aldehydes are generally more reactive than esters towards LiAlH₄.[9] If an aldehyde intermediate is detected, it indicates that the reaction has not gone to completion. Allow for a longer reaction time or a slight increase in temperature. |
Data Presentation
Table 1: Comparison of Synthesis Parameters for 4-Methyloxazole-5-carboxylic Ester
| Parameter | Lab Scale | Pilot Scale |
| Ethyl α-chloroacetoacetate | 50 parts | 790 parts |
| Formamide | 42 parts | 650 parts |
| Reaction Temperature | 120 °C | 130 °C |
| Reaction Time | 12 hours | 4 hours |
| Reported Yield | ~49% | ~43% |
| Data adapted from patent literature for the synthesis of 4-methyloxazole-5-carboxylic ethyl ester.[5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate
This protocol is adapted from established procedures for the synthesis of 4-methyloxazole-5-carboxylic esters.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate (1.0 eq.) and an excess of formamide (2 to 10 eq.).
-
Reaction: Heat the mixture with stirring to 120-150 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of a base (e.g., 1N aqueous potassium carbonate solution) to neutralize the hydrochloric acid formed.
-
Extraction: Extract the product with a suitable organic solvent such as benzene or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Reduction of Ethyl 4-Methyloxazole-5-carboxylate to this compound
This protocol is a general procedure for the reduction of esters to primary alcohols.
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Reaction Setup: In a dry three-necked flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminium hydride (LiAlH₄, approx. 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
-
Work-up: Filter the resulting solid aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation.
Visualizations
Synthesis and Side Reaction Pathways
Caption: Main synthesis and potential side reactions in the reduction step.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Formamide - Wikipedia [en.wikipedia.org]
- 2. Formamide - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. (5-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Methyloxazole-5-methanol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the synthesis of 4-Methyloxazole-5-methanol. This valuable building block is typically synthesized in a two-step process: the formation of ethyl 4-methyloxazole-5-carboxylate followed by its reduction. This guide addresses potential issues that may arise during each of these critical stages.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the ethyl 4-methyloxazole-5-carboxylate precursor?
A1: A prevalent method for synthesizing ethyl 4-methyloxazole-5-carboxylate involves the reaction of ethyl 2-chloroacetoacetate with formamide. This approach is a variation of the Robinson-Gabriel synthesis of oxazoles.
Q2: Which reducing agents are suitable for converting the ester to the alcohol?
A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to primary alcohols.[1] An alternative, milder reducing agent that can also be effective is lithium borohydride (LiBH₄).[2]
Q3: What are the typical yields for the synthesis of this compound?
A3: The overall yield is dependent on the efficiency of both the oxazole formation and the subsequent reduction step. Yields for the synthesis of the precursor, ethyl 4-methyloxazole-5-carboxylate, from ethyl 2-chloroacetoacetate and formamide can be variable, and optimization is often required. The reduction of the ester to the alcohol is typically a high-yielding reaction, provided that proper techniques are employed.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both the oxazole formation and the reduction reaction. For the reduction, the disappearance of the starting ester spot and the appearance of the more polar alcohol spot on the TLC plate indicates the reaction is proceeding.
Q5: Is the oxazole ring stable under the reduction conditions?
A5: The oxazole ring is generally stable under many reaction conditions. However, oxazoles can be sensitive to strong acids and bases. While reductions with metal hydrides like LiAlH₄ are generally compatible, harsh work-up conditions or prolonged exposure to extreme pH can potentially lead to ring-opening or other side reactions.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Part 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature. Monitor by TLC until the starting material is consumed. |
| Poor quality of reagents. | - Use freshly distilled ethyl 2-chloroacetoacetate and dry formamide. | |
| Side reactions. | - Control the reaction temperature carefully to minimize the formation of byproducts. | |
| Product is Impure | Presence of unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC. Optimize the stoichiometry of the reactants. |
| Formation of side-products. | - Purify the crude product by column chromatography on silica gel. |
Part 2: Reduction of Ethyl 4-Methyloxazole-5-carboxylate to this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reduction. | - Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used (typically 1.5-2 equivalents). - Extend the reaction time. Monitor by TLC for the complete disappearance of the starting ester. |
| Degradation of the reducing agent. | - Use a fresh, unopened container of LiAlH₄ or titrate to determine its activity. Ensure the reaction is conducted under anhydrous conditions. | |
| Product loss during work-up. | - Emulsion formation is common during the work-up of LiAlH₄ reactions. Follow a careful quenching procedure (e.g., Fieser work-up) to precipitate aluminum salts, which can then be filtered off.[1] The use of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can also help to break up emulsions.[4] | |
| Product is Impure | Presence of unreacted starting material. | - Increase the amount of reducing agent and/or reaction time. |
| Formation of byproducts from over-reduction or side reactions. | - While unlikely for this substrate, over-reduction is a possibility with powerful reducing agents. Ensure the reaction is cooled appropriately during the addition of the reducing agent. - The oxazole ring is generally stable, but prolonged reaction times at elevated temperatures could lead to degradation. | |
| Contamination with aluminum salts. | - Ensure the work-up procedure effectively removes all aluminum byproducts. Thoroughly wash the filtered solids with an organic solvent to recover all the product. | |
| Difficulty in Isolating the Product | Emulsion during aqueous work-up. | - Slowly add a saturated solution of Rochelle's salt with vigorous stirring until two clear layers are observed.[4] - Alternatively, use the Fieser work-up: for every 'x' grams of LiAlH₄ used, sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water. Stir until a granular precipitate forms and filter.[5] |
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of Ethyl 4-methyloxazole-5-carboxylate
| Parameter | Value |
| Starting Materials | Ethyl 2-chloroacetoacetate, Formamide |
| Solvent | Typically neat (formamide as solvent) or a high-boiling solvent |
| Reaction Temperature | Elevated temperatures, often >100 °C |
| Reaction Time | Several hours |
| Purification Method | Column chromatography on silica gel or distillation |
Table 2: Summary of Reaction Parameters for the Reduction to this compound
| Parameter | LiAlH₄ Reduction | LiBH₄ Reduction |
| Reducing Agent | Lithium aluminum hydride | Lithium borohydride |
| Solvent | Anhydrous THF or diethyl ether | THF/Methanol mixture |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 55 °C |
| Reaction Time | 1-4 hours | Several hours to overnight |
| Work-up | Careful quenching with water and NaOH (Fieser method) or Rochelle's salt | Quenching with saturated aqueous NH₄Cl |
| Purification Method | Column chromatography on silica gel | Column chromatography on silica gel |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate and an excess of formamide.
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-140 °C) and stir for several hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction of Ethyl 4-methyloxazole-5-carboxylate with LiAlH₄ (General Procedure)
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of ethyl 4-methyloxazole-5-carboxylate in anhydrous THF.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF (or portion-wise addition of solid LiAlH₄) to the stirred solution of the ester.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting ester.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. For every 'x' grams of LiAlH₄ used, carefully and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water. Stir the mixture vigorously for at least 30 minutes until a white, granular precipitate forms.
-
Isolation: Filter the solid aluminum salts through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting workflow for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (5-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. Workup [chem.rochester.edu]
Technical Support Center: Purification of 4-Methyloxazole-5-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-Methyloxazole-5-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in synthetically prepared this compound?
A1: Impurities in this compound often originate from the synthetic route used. Common impurities can include unreacted starting materials, residual reagents, and byproducts from side reactions. For instance, if prepared via a pathway analogous to the Van Leusen oxazole synthesis, impurities might include residual TosMIC (p-toluenesulfonylmethyl isocyanide) or aldehydes.[1] Syntheses resembling the Robinson-Gabriel method may leave behind starting materials like α-haloketones or formamide.[2] Moisture can also lead to hydrolysis-related byproducts.[3]
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective purification techniques for this compound, a polar compound, are flash column chromatography, recrystallization, and vacuum distillation.[4][5] The choice of method depends on the nature of the impurities and the scale of the purification.
Q3: How can I monitor the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and detect impurities. Purity assessment documentation for commercially available this compound often includes HPLC and NMR data.[7]
Troubleshooting Purification
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | The compound is highly polar and may be retained on the silica gel. | Use a more polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate.[8][9] Ensure the column is not overloaded. |
| Product "Oils Out" During Recrystallization | The solvent is too nonpolar, or the solution is cooled too quickly. | Use a more polar solvent or a solvent mixture.[10] Ensure slow cooling to allow for crystal formation. |
| Thermal Degradation During Distillation | This compound may be sensitive to high temperatures. | Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[3] |
| Persistent Water Contamination | The compound is hygroscopic or was not thoroughly dried. | Dry the purified compound under high vacuum. Ensure all solvents used in the final steps are anhydrous. |
| Co-elution of Impurities in Chromatography | The solvent system does not provide adequate separation. | Experiment with different solvent systems to improve resolution.[5] Consider using a different stationary phase if impurities are very close in polarity. |
Purity Analysis Data
The following table provides a template for summarizing purity data for this compound before and after purification.
| Analysis Technique | Crude Product | Purified Product | Acceptance Criteria |
| Appearance | e.g., Yellow oil | e.g., Colorless solid | Colorless to light yellow solid/oil |
| HPLC Purity (%) | e.g., 85% | e.g., >98% | >98% |
| NMR (¹H) | Shows impurity peaks | Conforms to structure | Conforms to reference spectrum |
| Water Content (KF) | e.g., 1.5% | e.g., <0.1% | <0.2% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is suitable for removing impurities with different polarities from this compound.
Methodology:
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 100% ethyl acetate or a mixture of ethyl acetate and heptane).[9]
-
Loading: Carefully add the prepared slurry of the compound onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in ethyl acetate) to elute the desired compound.[8]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol is effective for purifying solid this compound if a suitable solvent system can be identified.
Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a candidate solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexane) at an elevated temperature.[10] A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualized Workflows
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 45515-23-9 | this compound - Synblock [synblock.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Stability issues of 4-Methyloxazole-5-methanol under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-Methyloxazole-5-methanol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability issues you might encounter when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Degradation of this compound in solution | Inappropriate pH: Both acidic and basic conditions can potentially lead to the hydrolysis and ring-opening of the oxazole moiety. Generally, oxazoles exhibit greater resistance to acidic conditions compared to basic ones.[1] | Buffer your solution to a neutral pH (around 7.0). If your experimental conditions allow, it is advisable to perform a pH stability profile to determine the optimal pH range for your specific application. |
| Presence of strong acids or bases: Even trace amounts of acidic or basic residues can catalyze degradation, particularly during procedures like distillation.[2] | Ensure all glassware and equipment are thoroughly cleaned and free of any acidic or basic residues. When neutralization is required, perform it carefully to avoid localized high concentrations of acid or base. | |
| Elevated Temperatures: High temperatures can accelerate the degradation of this compound.[1][2] | If possible, conduct your experiments at lower temperatures. For purification steps like distillation, consider using vacuum distillation to reduce the boiling point and minimize thermal stress on the compound.[2] | |
| Presence of oxidizing agents: The oxazole ring can be susceptible to oxidative cleavage.[1] | Avoid using solvents or reagents that may contain peroxides or other oxidizing impurities. If oxidation is a concern, consider degassing your solvents. | |
| Inappropriate Solvent Choice: Protic solvents may participate in degradation reactions.[1] | If you observe instability, consider switching to a non-protic solvent if your experimental design permits. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound in solution can be influenced by several factors. The oxazole ring, while generally stable, can be susceptible to degradation under certain conditions.[1] Key factors to consider are:
-
pH: Both acidic and basic conditions can promote the hydrolysis and subsequent ring-opening of the oxazole structure.[1]
-
Temperature: Increased temperatures can accelerate the rate of degradation.[1][2]
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Oxidizing Agents: The presence of oxidizing agents can lead to the cleavage of the oxazole ring.[1]
-
Solvent: The choice of solvent can play a role, with protic solvents potentially participating in degradation reactions.[1]
Q2: What is the likely degradation pathway for this compound under acidic or basic conditions?
A2: While specific degradation pathways for this compound are not extensively documented, based on the general chemistry of oxazoles, the most probable degradation route is through hydrolysis.[1] Under either acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage, which would likely result in the formation of an α-acylamino ketone.
Q3: Are there any specific pH ranges that should be avoided when working with this compound?
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: To determine the stability of this compound in your system, you can perform a forced degradation study. This involves intentionally exposing the compound to various stress conditions and monitoring its degradation over time. A general protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the degradation kinetics of this compound under acidic or basic conditions. Researchers are encouraged to perform stability studies under their specific experimental conditions to generate relevant data.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general method for assessing the stability of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Phosphate buffer (pH 7.0)
-
Acetonitrile or other suitable organic solvent
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High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acidic Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
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Basic Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix a portion of the stock solution with an equal volume of pH 7.0 phosphate buffer.
-
-
Incubation: Incubate the three solutions at a controlled temperature (e.g., 40°C or 60°C).
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Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Neutralization (for acidic and basic samples): Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
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Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound and to observe the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to assess the rate of degradation.
Visualizations
Caption: A logical workflow to troubleshoot stability issues with this compound.
Caption: A simplified diagram illustrating the potential hydrolytic degradation pathway of this compound.
References
Challenges in the scale-up of 4-Methyloxazole-5-methanol production
Welcome to the technical support center for the synthesis and scale-up of 4-Methyloxazole-5-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the production of this key chemical intermediate.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis and purification of this compound, particularly during the transition from laboratory to pilot or industrial scale.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields in Ester Synthesis | Incomplete reaction: Insufficient reaction time or temperature during the formation of the 4-methyloxazole-5-carboxylic ester precursor. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of starting materials before work-up.[1] |
| Poor mixing: Inefficient agitation in larger reactors can lead to localized concentrations of reactants and non-uniform temperature distribution.[1] | Optimize stirrer speed and design for the reactor volume. For viscous reaction mixtures, a more powerful overhead stirrer may be necessary. | |
| Side reactions: Formation of byproducts due to prolonged reaction times or excessive temperatures.[1] | Maintain strict temperature control. Once the reaction is complete, proceed with the work-up without delay. | |
| Low Yields in Ester to Alcohol Reduction | Incomplete reduction: Insufficient reducing agent or reaction time. | Ensure accurate stoichiometry of the reducing agent. Monitor the reaction to completion via TLC or LC-MS before quenching. |
| Degradation of product during work-up: The product may be sensitive to acidic or basic conditions during the quenching and extraction phases. | Employ a carefully controlled quenching procedure, such as the Fieser work-up for LAH reductions. Maintain neutral pH during extraction where possible. | |
| Impurity Formation | Unreacted starting materials: Incomplete conversion of reactants in either the ester formation or reduction step.[1] | Increase reaction time or temperature slightly, while carefully monitoring for the formation of degradation products. Consider adjusting the stoichiometry of the reactants.[1] |
| Formation of polymeric materials: High reaction temperatures can lead to the polymerization of reactants or the product, a known issue with some oxazoles. | Maintain strict temperature control and consider using a solvent with a higher boiling point for better heat dissipation. | |
| Over-reduction: In the case of using powerful reducing agents like LiAlH₄, other functional groups could potentially be reduced if not properly controlled. | This is less of a concern for 4-methyloxazole-5-carboxylic ester but should be considered for more complex derivatives. Control temperature and addition rate of the substrate to the reducing agent. | |
| Difficulties in Product Isolation and Purification | Emulsion formation during work-up: The presence of fine solid byproducts or surfactants can lead to stable emulsions during aqueous extraction.[1] | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Filtration through a pad of celite before extraction can also be effective.[1] |
| Co-distillation with solvent: The boiling point of the product may be close to that of the reaction solvent, making separation by distillation challenging. | Choose a solvent with a boiling point significantly different from that of the product. Vacuum distillation can be employed to lower the boiling point of the product.[1] | |
| Thermal degradation during distillation: The hydroxymethyl group or the oxazole ring may be sensitive to high temperatures. | Utilize vacuum distillation to reduce the required distillation temperature. Ensure the distillation apparatus is free of acidic or basic residues that could catalyze degradation.[1] | |
| Safety Concerns | Exothermic reaction: Both the oxazole formation and the ester reduction (especially with LiAlH₄) can be highly exothermic, leading to a rapid increase in temperature and pressure, particularly at a larger scale.[1] | Add the limiting reagent portion-wise or via a dropping funnel to control the reaction rate and temperature. Ensure the reactor is equipped with an efficient cooling system and a risk assessment for thermal runaway is conducted.[1] |
| Handling of reducing agents: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are pyrophoric and react violently with water and other protic solvents. | Handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Develop a specific Standard Operating Procedure (SOP) for handling, quenching, and waste disposal of LAH. | |
| Flammable solvents: Many organic solvents used are flammable. | Work in a well-ventilated area, away from ignition sources. Use appropriately grounded and bonded equipment to prevent static discharge.[1] |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of 4-Methyloxazole-5-carboxylic Ester
The following data is based on the synthesis from ethyl α-chloroacetoacetate and formamide, a common precursor to this compound.
| Parameter | Lab Scale | Pilot Scale |
| Ethyl α-chloroacetoacetate | 50 parts | 790 parts |
| Formamide | 42 parts | 650 parts |
| Reaction Temperature | 120 °C | 130 °C |
| Reaction Time | 12 hours | 4 hours |
| Yield | 49% | 43% |
Note: The decrease in yield at the pilot scale could be attributed to several factors, including less efficient heat transfer leading to side reactions, or differences in work-up and isolation procedures.
Table 2: Comparison of Reducing Agents for Ester to Alcohol Conversion on Scale-Up
| Reducing Agent | Advantages for Scale-Up | Challenges and Disadvantages for Scale-Up |
| Lithium Aluminium Hydride (LiAlH₄) | High reactivity, capable of reducing esters efficiently. | Highly pyrophoric, reacts violently with water. Requires specialized handling and anhydrous conditions. Highly exothermic quenching process. |
| Lithium Borohydride (LiBH₄) | Less reactive and generally safer to handle than LiAlH₄. Good solubility in ethereal solvents like THF. | Still requires careful handling and anhydrous conditions. May require higher temperatures or longer reaction times compared to LiAlH₄. |
| Sodium Borohydride (NaBH₄) / Lewis Acid | Relatively inexpensive and safer to handle than LiAlH₄. | Generally does not reduce esters alone. Requires an additive (e.g., LiCl, CaCl₂, BF₃·OEt₂) to enhance reactivity, adding complexity and cost. |
| Catalytic Hydrogenation | Potentially the safest and most environmentally friendly option for large-scale production. Avoids pyrophoric reagents and difficult quenching procedures. | May require high pressures and temperatures. Catalyst can be expensive and may be sensitive to impurities. Optimization of catalyst and conditions for this specific substrate would be necessary. |
Experimental Protocols
A common scalable route to this compound involves a two-step process: the formation of ethyl 4-methyloxazole-5-carboxylate, followed by its reduction.
Key Experiment 1: Pilot-Scale Synthesis of Ethyl 4-methyloxazole-5-carboxylate
This protocol is adapted from established industrial processes for similar oxazole derivatives.
Reactor Setup:
-
A jacketed glass or stainless steel reactor (e.g., 100 L) equipped with an overhead stirrer, temperature control unit, reflux condenser, and addition funnel is required.
Procedure:
-
Charge the Reactor: Charge the reactor with formamide (650 parts).
-
Heating: Begin stirring and heat the formamide to 130 °C.
-
Reagent Addition: Slowly add ethyl α-chloroacetoacetate (790 parts) to the reactor over a period of 2-3 hours, maintaining the internal temperature at 130-135 °C. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.
-
Reaction: After the addition is complete, maintain the reaction mixture at 130 °C for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add an ice-cold aqueous solution of potassium carbonate to neutralize the reaction mixture.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
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Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 4-methyloxazole-5-carboxylate.
Key Experiment 2: Lab-Scale Reduction of Ethyl 4-methyloxazole-5-carboxylate to this compound
This protocol uses Lithium Borohydride, a potentially safer alternative to LiAlH₄ for initial scale-up studies.
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon), place a solution of Lithium Borohydride (LiBH₄) in anhydrous Tetrahydrofuran (THF).
Procedure:
-
Reagent Preparation: Dissolve ethyl 4-methyloxazole-5-carboxylate in anhydrous THF.
-
Reagent Addition: Slowly add the solution of the ester to the stirred suspension of LiBH₄ in THF at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess LiBH₄.
-
Work-up: After the quenching is complete, filter the mixture to remove inorganic salts. Extract the filtrate with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by flash chromatography on silica gel or by vacuum distillation.
Mandatory Visualization
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield or impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the synthesis of the 4-methyloxazole-5-carboxylic ester precursor? A1: When scaling up, heat and mass transfer become critical. The most important parameters to control are the temperature and the rate of addition of the reagents.[1] The reaction between ethyl α-chloroacetoacetate and formamide is exothermic, and poor heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions and reducing the overall yield.[1] Efficient stirring is also crucial to ensure the reaction mixture is homogeneous and to prevent localized overheating.
Q2: Lithium Aluminium Hydride (LiAlH₄) is a common reagent for ester reduction. Is it suitable for large-scale production of this compound? A2: While LiAlH₄ is a very effective reducing agent for esters, its use on a large scale presents significant safety challenges. It is a pyrophoric material that reacts violently with water and other protic solvents. Handling, quenching, and waste disposal require specialized equipment and stringent safety protocols. For pilot-plant or industrial-scale synthesis, alternative, safer reducing agents like Lithium Borohydride (LiBH₄) or catalytic hydrogenation are often preferred, even if they require more development to optimize reaction conditions.
Q3: During the work-up of the reduction step, I'm observing significant product loss. What could be the cause? A3: Product loss during the work-up of a hydride reduction can often be attributed to an overly aggressive quenching procedure, which can lead to degradation of the product, especially if it is sensitive to high pH or temperature spikes. The formation of gelatinous aluminum or boron salts can also physically trap the product, making extraction inefficient. A slow, controlled quench at low temperature (0 °C), followed by a specific work-up procedure (like the Fieser method for LAH), is crucial to neutralize the reagent and produce a granular precipitate that is easy to filter, thereby improving product recovery.
Q4: How can I confirm the purity of my final this compound product? A4: The purity of the final product should be assessed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity by separating the main product from any residual starting materials or byproducts. The identity and structure of the product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Q5: Are there any specific stability concerns for this compound during storage? A5: While specific long-term stability data is not widely published, oxazole derivatives can be sensitive to strong acids and bases, which may catalyze ring-opening. The hydroxymethyl group could also be susceptible to oxidation over time. Therefore, it is recommended to store the purified product in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity and stability.
References
Preventing decomposition of 4-Methyloxazole-5-methanol during workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the handling and workup of 4-Methyloxazole-5-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the decomposition of this compound during workup?
A1: The stability of this compound can be compromised by several factors during workup. The oxazole ring, while aromatic, is susceptible to degradation under certain conditions. Key factors include:
-
pH: Both strongly acidic and basic conditions can promote the hydrolysis and subsequent ring-opening of the oxazole moiety. Generally, oxazoles exhibit greater resistance to acidic conditions than to basic ones.[1]
-
Temperature: Elevated temperatures, especially during purification steps like distillation, can accelerate decomposition pathways.[2]
-
Presence of Water: Moisture in solvents or reagents can facilitate hydrolytic degradation of the oxazole ring.[2]
-
Oxidizing Agents: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[1]
-
Light Exposure: Some oxazole compounds can be sensitive to light and may undergo photolytic degradation.[1]
Q2: What are the likely decomposition products of this compound?
A2: Based on the general chemistry of oxazoles, the most probable decomposition pathway for this compound under hydrolytic conditions (acidic or basic) is ring-opening. This would likely lead to the formation of an α-acylamino ketone.
Q3: What is a typical workup procedure for reactions involving the synthesis of 4-methyloxazole derivatives?
A3: A general workup procedure often involves the following steps:
-
Cooling the reaction mixture to room temperature.
-
Removal of the reaction solvent under reduced pressure.
-
Addition of water and a suitable organic solvent (e.g., ethyl acetate) to the residue.
-
Separation of the organic and aqueous layers.
-
Extraction of the aqueous layer with the organic solvent.
-
Combining the organic layers and washing with brine.
-
Drying the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Filtration and concentration of the organic layer to yield the crude product.
-
Purification by column chromatography or distillation.[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | Decomposition during workup: Exposure to harsh pH conditions or high temperatures. | - Neutralize the reaction mixture to a pH of ~7-8 before extraction.[5] - Use a saturated solution of a mild base like sodium bicarbonate for neutralization.[3] - Avoid excessive heating during solvent removal and consider using vacuum distillation at a lower temperature for purification.[2] |
| Incomplete extraction: The product may have some water solubility. | - Perform multiple extractions of the aqueous layer with an appropriate organic solvent to maximize recovery.[6] | |
| Moisture sensitivity: Presence of water leading to hydrolysis. | - Ensure all solvents and reagents used in the workup are anhydrous.[2] | |
| Impurity Formation | Side reactions during workup: Prolonged exposure to acidic or basic conditions can generate byproducts. | - Minimize the time the compound is in contact with acidic or basic aqueous solutions. Proceed with the workup without unnecessary delays.[2] |
| Thermal degradation: Decomposition during high-temperature purification. | - Utilize vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[2] - Ensure the distillation apparatus is free of acidic or basic residues.[2] | |
| Difficulties in Product Isolation and Purification | Emulsion formation during extraction: Presence of fine solid byproducts or surfactants. | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[2][6] - Consider filtering the reaction mixture through a pad of celite before extraction.[2] |
| Co-elution with impurities during chromatography: Similar polarity of the product and impurities. | - Experiment with different solvent systems to optimize the separation on the column.[6] |
Experimental Protocols
Protocol 1: General Aqueous Workup for this compound
This protocol provides a standardized procedure for the extractive workup of a reaction mixture containing this compound, aiming to minimize decomposition.
-
Cooling: Once the reaction is complete, cool the reaction vessel to room temperature in an ice bath.
-
Solvent Removal (if applicable): If the reaction was conducted in a volatile organic solvent, remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 40°C.
-
Quenching and Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction residue with stirring until the pH of the aqueous phase is between 7 and 8. This step is crucial to neutralize any acidic or basic catalysts or byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (or another suitable water-immiscible organic solvent) and gently shake. Allow the layers to separate.
-
Separation: Drain the aqueous layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine all the organic extracts and wash with brine. This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: A workflow diagram illustrating the key steps in a workup procedure designed to minimize the decomposition of this compound, with critical troubleshooting points highlighted.
References
Validation & Comparative
A Comparative Analysis of 4-Methyloxazole-5-methanol and an Isomeric Alternative via NMR and Mass Spectrometry
For Immediate Release
This guide provides a detailed comparative analysis of 4-Methyloxazole-5-methanol and its structural isomer, 4-Methylimidazole-5-methanol, focusing on their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a side-by-side look at the spectral data and the methodologies used to obtain them.
Structural Overview and Comparative Rationale
This compound and 4-Methylimidazole-5-methanol are heterocyclic compounds with the same molecular formula (C₅H₇NO₂ and C₅H₈N₂O, respectively) and similar structures. The key difference lies in the heteroaromatic ring: an oxazole ring in the former and an imidazole ring in the latter. This subtle change from an oxygen to a nitrogen atom in the five-membered ring significantly influences the electron density distribution and, consequently, the spectral properties of the molecules. This comparison will highlight how NMR and mass spectrometry can be used to distinguish between these two isomers.
Predicted NMR and Mass Spectrometry Data Comparison
Due to the limited availability of specific experimental spectra in public databases, the following tables present predicted data based on the analysis of similar structures and known chemical shift ranges. These tables provide a sound basis for comparison and illustrate the expected differences in the NMR and mass spectra of the two compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| This compound | H2 (Oxazole ring) | ~7.9 | Singlet |
| -CH₂OH | ~4.6 | Singlet | |
| -CH₃ | ~2.3 | Singlet | |
| -OH | Variable | Broad Singlet | |
| 4-Methylimidazole-5-methanol | H2 (Imidazole ring) | ~7.5 | Singlet |
| -CH₂OH | ~4.5 | Singlet | |
| -CH₃ | ~2.2 | Singlet | |
| -OH | Variable | Broad Singlet | |
| N-H (Imidazole ring) | ~12 (broad) | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C2 (Oxazole ring) | ~151 |
| C4 (Oxazole ring) | ~139 | |
| C5 (Oxazole ring) | ~130 | |
| -CH₂OH | ~55 | |
| -CH₃ | ~11 | |
| 4-Methylimidazole-5-methanol | C2 (Imidazole ring) | ~136 |
| C4 (Imidazole ring) | ~128 | |
| C5 (Imidazole ring) | ~120 | |
| -CH₂OH | ~56 | |
| -CH₃ | ~12 |
Table 3: Predicted Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion (M⁺) | Predicted Key Fragment Ions (m/z) |
| This compound | C₅H₇NO₂ | 113.11 | 113 | 82 (M⁺ - CH₂OH), 54 (M⁺ - CH₂OH - CO) |
| 4-Methylimidazole-5-methanol | C₅H₈N₂O | 112.13 | 112 | 81 (M⁺ - CH₂OH) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).
2. ¹H NMR Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
3. ¹³C NMR Data Acquisition:
-
Spectrometer: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
4. Data Processing:
-
The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
For volatile and thermally stable compounds, a gas chromatography (GC-MS) system is commonly used for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.
-
Alternatively, a direct insertion probe can be used for solid samples.
2. Ionization:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: A standard energy of 70 eV is used to induce ionization and fragmentation.
3. Mass Analysis:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Mass Range: A scan range of m/z 35-300 is typically sufficient to detect the molecular ion and its fragments.
4. Data Processing:
-
The total ion chromatogram (TIC) is processed to identify the peak corresponding to the analyte.
-
The mass spectrum associated with this peak is then extracted and analyzed to determine the molecular weight and fragmentation pattern.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for the analysis and the logical relationship between the isomeric structures and their expected spectral differences.
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 4-Methyloxazole-5-methanol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of 4-Methyloxazole-5-methanol, a key intermediate in various synthetic pathways. While specific validated methods for this compound are not widely published, this document outlines robust starting methodologies based on the analysis of similar oxazole derivatives and general chromatographic principles.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed, offering excellent resolution and sensitivity.
Experimental Protocol: HPLC
A stability-indicating RP-HPLC method is crucial for separating the main compound from any potential degradation products or process-related impurities.[1][2] The following protocol is adapted from established methods for similar oxazole derivatives.[3]
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
This compound reference standard (purity ≥ 98%).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of impurities with a wide range of polarities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-260 nm).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Performance
The following table summarizes the expected performance characteristics of the proposed HPLC method.
| Parameter | Expected Performance |
| Retention Time (RT) | Analyte-specific, e.g., 5-10 minutes |
| Resolution (Rs) | > 2.0 between the main peak and closest impurity |
| Tailing Factor (T) | 0.9 - 1.5 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Workflow: HPLC Purity Assessment
Gas Chromatography (GC) Method
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that this compound is a relatively small and polar molecule, a GC method can be employed, potentially with derivatization to improve volatility and peak shape.
Experimental Protocol: GC
For the analysis of polar compounds like alcohols and amines, a polar capillary column is generally recommended.
1. Instrumentation and Reagents:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary GC column (e.g., Wax-type polyethylene glycol, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium or Nitrogen.
-
Solvent: Dichloromethane or Methanol (GC grade).
-
(Optional) Derivatizing Agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
2. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final Hold: 5 minutes at 240°C.
-
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
3. Sample Preparation (Without Derivatization):
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
4. Sample Preparation (With Derivatization):
-
Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Add the derivatizing agent and a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the reaction.
-
Inject the resulting solution into the GC.
Data Presentation: GC Performance
The following table outlines the expected performance characteristics of the proposed GC method.
| Parameter | Expected Performance (Without Derivatization) | Expected Performance (With Derivatization) |
| Retention Time (RT) | Analyte-specific, e.g., 12-18 minutes | Shorter RT, sharper peak |
| Resolution (Rs) | > 1.5 between the main peak and impurities | > 2.0 between peaks |
| Tailing Factor (T) | Potentially > 1.5 due to polarity | 0.9 - 1.5 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.06 µg/mL |
| Linearity (r²) | > 0.995 | > 0.999 |
| Precision (%RSD) | < 5.0% | < 2.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% |
Experimental Workflow: GC Purity Assessment
Comparison and Recommendations
| Feature | HPLC Method | GC Method |
| Applicability | Ideal for non-volatile, thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sample Preparation | Generally simpler; dissolve and inject. | May require a derivatization step for polar analytes to improve performance. |
| Resolution | Typically offers high resolution for a wide range of impurities. | Good resolution, especially for volatile impurities. |
| Sensitivity | High sensitivity with UV detection. | High sensitivity with FID, especially for organic compounds. |
| Analysis of Impurities | Excellent for non-volatile and high molecular weight impurities. | Best suited for volatile impurities. Non-volatile impurities will not be detected. |
| Recommendation | Primary recommended method for comprehensive purity profiling and stability studies due to its robustness and applicability to a wider range of potential impurities without the need for derivatization. | Alternative or complementary method , particularly useful for identifying and quantifying volatile residual solvents or impurities that are amenable to gas chromatography. |
References
A Comparative Guide to the Synthesis of the 4-Methyloxazole Core: Alternative Reagents and Methodologies
The 4-methyloxazole scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2] The strategic placement of the methyl group and the versatility of the oxazole ring as a bioisostere for amide and ester groups contribute to its significance in drug design and development.[1] This guide provides a comparative analysis of various synthetic routes to the 4-methyloxazole core, offering researchers and drug development professionals a comprehensive overview of both traditional and contemporary methodologies. We present a detailed comparison of reaction parameters, experimental protocols for key methods, and visual workflows to aid in the selection of the most suitable synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of the 4-methyloxazole core can be achieved through several established and emerging pathways. The choice of method is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and reaction conditions.[3] The most prominent methods include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the Bredereck reaction.[4][5] More modern approaches, including microwave-assisted synthesis and metal-catalyzed reactions, offer greener and more efficient alternatives.[6][7]
The following table summarizes the key quantitative data for various synthetic protocols, allowing for a direct comparison of their efficiency and requirements.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| Robinson-Gabriel Synthesis | 1-Chloro-2-propanone, Formamide | Sulfuric acid (catalytic) | Formamide | 120-140 | 2-4 | 60-75 | [1] |
| Modified Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Paraformaldehyde | Potassium carbonate | Methanol | Reflux (~65) | 6 | 70-80 | [1] |
| Bredereck Reaction | α-Haloketones, Amides | - | - | - | - | - | [8] |
| Microwave-Assisted Van Leusen | Aromatic aldehyde, 1-Tosylethyl isocyanide | Potassium carbonate | Methanol | (Specified in Protocol) | (Specified in Protocol) | (Varies) | [9] |
| Gold-Catalyzed Synthesis | Acetylene, Nitrile, 8-methylquinoline N-oxide | MCM-41-Ph3PAuNTf2 (heterogeneous gold catalyst) | - | - | - | 61-92 | [7] |
| Iodine(III)-Catalyzed Synthesis | (Not specified) | Iodine(III) catalyst (generated in situ with m-CPBA) | - | - | - | 24-81 | [7] |
| Green Synthesis (Ultrasound) | 4'-Nitroacetophenone, Urea | - | Deep eutectic solvent (Choline chloride:Urea) | Room Temperature | 8 min | - | [6] |
Experimental Protocols
Reproducibility is a cornerstone of chemical synthesis. This section provides detailed methodologies for the key synthetic routes discussed.
Protocol 1: Robinson-Gabriel Type Synthesis of 4-Methyloxazole
This method involves the cyclodehydration of a 2-acylamino-ketone, which can be formed in situ from an α-haloketone and an amide.[1] For the synthesis of 4-methyloxazole, 1-chloro-2-propanone reacts with an excess of formamide.[1]
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-propanone (1.0 equivalent) and an excess of formamide (5-10 equivalents).[1]
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[1]
Reaction:
-
Heat the reaction mixture to 120-140 °C for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
Work-up and Purification:
-
After completion, cool the mixture to room temperature and pour it into ice-water.[1]
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.[1]
-
Extract the product with diethyl ether three times.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and concentrate the organic phase under reduced pressure.[1]
-
Purify the crude product by vacuum distillation to afford pure 4-methyloxazole.[1]
Protocol 2: Modified Van Leusen Oxazole Synthesis of 4-Methyloxazole
This method provides a direct route to 4-substituted oxazoles by reacting an α-substituted tosylmethyl isocyanide (TosMIC) reagent with an aldehyde.[1] For the synthesis of 4-methyloxazole, TosMIC is reacted with formaldehyde (from paraformaldehyde).[1]
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in methanol.[1]
-
To the stirred solution, add potassium carbonate (1.2 equivalents).[1]
Reaction:
-
Heat the reaction mixture to reflux and maintain for 6 hours.[1]
-
Monitor the progress of the reaction by TLC.[1]
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Remove the methanol under reduced pressure.[1]
-
To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.[1]
-
Separate the organic and aqueous layers and extract the aqueous layer twice more with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash chromatography on silica gel to yield pure 4-methyloxazole.[1]
Protocol 3: Microwave-Assisted Van Leusen Synthesis of 5-Aryl-4-Methyloxazole Derivatives
Microwave-assisted organic synthesis (MAOS) can significantly accelerate the Van Leusen reaction, offering a rapid and efficient route to 4-methyloxazole derivatives.[9]
Reaction Setup:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), 1-tosylethyl isocyanide (1.0 mmol), and potassium carbonate (2.0 mmol).[9]
-
Add methanol (5 mL) to the vial and seal it with a cap.[9]
Reaction:
-
Place the vial in the cavity of a monitored microwave reactor.[9]
-
Irradiate the reaction mixture at a specified temperature and time (e.g., 120 °C for 10 minutes, conditions vary depending on the substrate).[9]
-
Monitor the reaction progress by TLC.[9]
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.[9]
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.[9]
-
To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[9]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.[9]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[9]
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-aryl-4-methyloxazole derivative.[9]
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described synthetic methods.
Robinson-Gabriel Type Synthesis Workflow.
Modified Van Leusen Synthesis Workflow.
Microwave-Assisted Van Leusen Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activities of 4-Methyloxazole-5-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-methyloxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of derivatives of 4-methyloxazole-5-methanol, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. While comprehensive data on a wide range of these specific derivatives remains an area of active research, this document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further investigation and drug development.
Data Presentation
The biological activities of 4-methyloxazole derivatives are summarized below, with quantitative data presented for ease of comparison.
Anticancer Activity
Derivatives of the broader 4-methyloxazole class have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for potency, with lower values indicating greater activity.
| Derivative Class | Compound | Cancer Cell Line(s) | IC50 | Reference |
| 4-Methyloxazole | 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Jurkat, SEM | 0.35 - 4.6 nM | |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Multiple cell lines | - | ||
| 4-Benzylidene-2-phenyloxazol-5(4H)-one | 4-H | A549 Human Lung Carcinoma | 25 µg/mL (CTC50) | [1] |
| 4-Cl | A549 Human Lung Carcinoma | 80 µg/mL (CTC50) | [1] | |
| 4-OH | A549 Human Lung Carcinoma | 33 µg/mL (CTC50) | [1] | |
| 4-OCH3 | A549 Human Lung Carcinoma | 40 µg/mL (CTC50) | [1] | |
| 2-NO2 | A549 Human Lung Carcinoma | 156 µg/mL (CTC50) | [1] | |
| 3-NO2 | A549 Human Lung Carcinoma | 179 µg/mL (CTC50) | [1] | |
| 4-NO2 | A549 Human Lung Carcinoma | 140 µg/mL (CTC50) | [1] | |
| 4-N(CH3)2 | A549 Human Lung Carcinoma | 38 µg/mL (CTC50) | [1] |
Antimicrobial and Antibiofilm Activity
A derivative of this compound, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl}carbonate, has shown notable antimicrobial and antibiofilm activity. The minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) are key parameters for antimicrobial efficacy.
| Compound | Microbial Strain | MIC (µg/mL) | MBIC (µg/mL) | Reference |
| ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl}carbonate | Staphylococcus epidermidis 756 | 56.2 | 56.2 | [2] |
| Bacillus subtilis ATCC 6683 | 56.2 | 112.5 | [2] | |
| Pseudomonas aeruginosa ATCC 27853 | - | 14 | [2] | |
| Candida albicans 128 | 14 | 112.5 | [2] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the replication and validation of findings.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.[1]
Protocol:
-
Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for an additional 48-72 hours.[1]
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Crystal Violet Assay for Biofilm Inhibition
This assay is used to quantify the formation of biofilm by microorganisms.
Protocol:
-
Biofilm Formation: Grow microbial cultures in a 96-well plate in the presence of various concentrations of the test compounds. Incubate under conditions that promote biofilm formation (e.g., static incubation at 37°C for 24-48 hours).
-
Washing: Gently remove the planktonic (free-floating) cells by washing the wells with a buffer such as phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes. This stains the biofilm.
-
Washing: Wash the wells again with water to remove excess crystal violet.
-
Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.
-
Absorbance Measurement: Transfer the solubilized crystal violet to a new plate and measure the absorbance at a wavelength of approximately 595 nm. The absorbance is proportional to the amount of biofilm formed.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of 4-methyloxazole derivatives.
References
Comparative Guide to 4-Methyloxazole-5-Methanol Derivatives: Synthesis, Biological Activity, and Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 4-methyloxazole-5-methanol derivatives, focusing on their synthesis, biological activities, and the application of X-ray crystallography for structural elucidation. While publicly available crystallographic data for this compound and its derivatives is limited[1], this document provides a framework for comparison by detailing synthetic methodologies and summarizing known biological activities. Furthermore, a comprehensive, generalized protocol for X-ray crystallography is presented to guide future research in this area.
I. Comparative Synthesis of 4-Methyloxazole Derivatives
The synthesis of the 4-methyloxazole scaffold is a cornerstone for accessing a diverse range of derivatives with potential therapeutic applications.[2][3] Several established methods are employed, with the choice often depending on the desired substitution pattern and available starting materials.[3]
Two prominent methods for synthesizing 4-methyloxazole derivatives are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[3][4] Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times.[4]
Table 1: Comparison of Synthetic Methods for 4-Methyloxazole Derivatives
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Products | Yields (%) | Reference |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄, PPA, POCl₃), Heat | 2,4,5-Trisubstituted oxazoles | 68 - 88 | [5] |
| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), Methanol, Reflux | 5-Substituted oxazoles | 65 - 85 | [3][5] |
| Microwave-Assisted Van Leusen Synthesis | Substituted aromatic aldehyde, 1-Tosylethyl isocyanide | K₂CO₃ or K₃PO₄, Methanol or Isopropanol, Microwave irradiation | 5-Aryl-4-methyloxazoles | Varies | [4] |
Experimental Protocols:
Robinson-Gabriel Synthesis of 4-Methyl-5-phenyloxazole [3]
-
Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride in pyridine, add acetic anhydride dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 3 hours.
-
Work-up: Pour the mixture into ice water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Cyclodehydration: Concentrate the organic layer to obtain crude 2-acetamido-1-phenylethan-1-one. Dissolve the crude product in a suitable solvent with a dehydrating agent (e.g., concentrated H₂SO₄) and heat.
-
Purification: After cooling and neutralization, extract the product and purify by column chromatography on silica gel to afford 4-methyl-5-phenyloxazole.[3]
Microwave-Assisted Van Leusen Synthesis of 5-Aryl-4-methyloxazoles [4]
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the substituted aromatic aldehyde (1.0 mmol), 1-tosylethyl isocyanide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add methanol (5 mL) to the vial and seal it.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate under specified conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the vial, remove the solvent under reduced pressure, and add water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[4]
References
Spectroscopic comparison of 4-Methyloxazole-5-methanol and its precursors
A detailed analysis of the spectroscopic characteristics of 4-Methyloxazole-5-methanol and its key precursors, ethyl 4-methyloxazole-5-carboxylate and 4-methyloxazole-5-carboxylic acid, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through the formation of key precursors. Understanding the spectroscopic signatures of the final product and its intermediates is crucial for reaction monitoring, quality control, and structural elucidation. This report outlines the distinct spectral features of this compound and two of its common precursors: ethyl 4-methyloxazole-5-carboxylate and 4-methyloxazole-5-carboxylic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in searched literature |
| Ethyl 4-methyloxazole-5-carboxylate | 7.90 (s, 1H), 4.34 (q, J = 7.1 Hz, 2H), 2.52 (s, 3H), 1.37 (t, J = 7.1 Hz, 3H) |
| 4-Methyloxazole-5-carboxylic acid | Data not available in searched literature |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in searched literature |
| Ethyl 4-methyloxazole-5-carboxylate | 161.8, 158.5, 148.2, 125.9, 60.8, 14.3, 11.9 |
| 4-Methyloxazole-5-carboxylic acid | Data not available in searched literature |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data not available in searched literature | |
| Ethyl 4-methyloxazole-5-carboxylate | ~1720 | C=O (Ester) Stretch |
| ~1590 | C=N Stretch (Oxazole Ring) | |
| 4-Methyloxazole-5-carboxylic acid | ~3100-2500 (broad) | O-H Stretch (Carboxylic Acid) |
| ~1700 | C=O Stretch (Carboxylic Acid) | |
| ~1595 | C=N Stretch (Oxazole Ring) |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z | Assignment |
| This compound | Data not available in searched literature | |
| Ethyl 4-methyloxazole-5-carboxylate | 155 | [M]⁺ |
| 110 | [M - C₂H₅O]⁺ | |
| 82 | [M - C₂H₅OCO]⁺ | |
| 4-Methyloxazole-5-carboxylic acid | 127 | [M]⁺ |
| 82 | [M - COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of oxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. The data is processed to generate a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Synthesis and Logical Relationships
The synthesis of this compound typically involves the reduction of its precursor, ethyl 4-methyloxazole-5-carboxylate. This ester is often synthesized from simpler starting materials. The logical progression from the ester to the alcohol is a key transformation in the synthesis of this and related compounds.
Caption: Synthetic pathway to this compound.
The hydrolysis of ethyl 4-methyloxazole-5-carboxylate provides another key precursor, 4-methyloxazole-5-carboxylic acid, which can also be a starting point for various derivatives.
Caption: Hydrolysis of the ester precursor.
A Researcher's Guide to Purity Confirmation of 4-Methyloxazole-5-methanol for Biological Screening
In the realm of drug discovery and biological screening, the integrity of every compound is paramount.[1] 4-Methyloxazole-5-methanol, a heterocyclic compound featuring an oxazole ring, serves as a valuable building block in medicinal chemistry due to the diverse biological activities associated with the oxazole core.[2][3][4] However, its utility in high-throughput screening (HTS) is directly dependent on its purity. Even trace impurities can lead to ambiguous results, false positives, or off-target activities, ultimately wasting resources and misdirecting research efforts.[1][5]
This guide provides a comparative overview of the essential analytical techniques for confirming the purity of this compound, offers standardized experimental protocols, and compares it with a structurally related compound, ensuring researchers can proceed with confidence in their screening campaigns.
Analytical Techniques for Purity Assessment
The purity of a small organic molecule like this compound is typically assessed using a combination of chromatographic and spectroscopic methods. The most common and reliable techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] Each method offers unique advantages for a comprehensive purity profile.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment [6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the compound between a liquid mobile phase and a solid stationary phase. | Quantification based on the principle that the NMR signal intensity is directly proportional to the number of atomic nuclei. | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. |
| Primary Use | Quantifying the main component and detecting non-volatile impurities. Purity is often reported as % area of the main peak. | Determining the absolute purity of a substance against a certified internal standard without needing a reference standard of the analyte itself. | Identifying and quantifying volatile impurities and confirming the molecular weight of the main component. |
| Advantages | High resolution and sensitivity; widely applicable to a broad range of small molecules.[8] | Primary analytical method; highly accurate and precise; provides structural information simultaneously. | Excellent sensitivity and specificity; provides definitive molecular weight information. |
| Disadvantages | Requires a reference standard for absolute quantification; peak co-elution can mask impurities. | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer and a suitable internal standard. | Sample must be volatile and thermally stable; derivatization may be required for polar molecules like the subject compound. |
Commercially available this compound typically has a purity specification of 97% or higher.[9][10] Researchers should always verify the purity stated on the certificate of analysis upon receipt.
Experimental Workflows and Protocols
A systematic workflow is crucial for ensuring that only compounds of sufficient purity enter the biological screening pipeline.
References
- 1. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 45515-23-9 | this compound - Synblock [synblock.com]
- 10. vibrantpharma.com [vibrantpharma.com]
Comparative study of 4-methyloxazole vs 4-methylthiazole scaffolds in drug design
A Comparative Guide to 4-Methyloxazole and 4-Methylthiazole Scaffolds in Drug Design
For researchers and scientists in drug development, the selection of a core heterocyclic scaffold is a critical decision that influences a compound's physicochemical properties, metabolic stability, and biological activity. Among the privileged five-membered heterocycles, oxazoles and their sulfur-containing bioisosteres, thiazoles, are frequently employed. This guide provides an objective, data-driven comparison of the 4-methyloxazole and 4-methylthiazole scaffolds to aid in rational drug design.
Physicochemical Properties: A Comparative Overview
The substitution of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring imparts significant changes to the molecule's electronic and physical properties. These differences, summarized in Table 1, have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of 4-Methyloxazole and 4-Methylthiazole
| Property | 4-Methyloxazole | 4-Methylthiazole | Significance in Drug Design |
| Molecular Weight | 83.09 g/mol [1] | 99.16 g/mol [2] | The higher mass of sulfur increases the overall molecular weight, a factor in Lipinski's Rule of Five. |
| logP (Octanol/Water) | 0.7 (Computed)[1] | 0.97 - 1.29 (Experimental & Computed)[2][3] | Thiazoles are generally more lipophilic than their oxazole counterparts, which can affect solubility, cell permeability, and plasma protein binding. |
| pKa (of Conjugate Acid) | 1.33 (Predicted)[4] | 2.74 (Predicted)[3] | The thiazole nitrogen is more basic than the oxazole nitrogen. This can influence salt formation strategies and the charge state of the molecule at physiological pH. |
| Solubility | Soluble in water[2] | Soluble in water[2] | Both parent scaffolds are water-soluble, but solubility of derivatives is highly dependent on other substituents. |
| Hydrogen Bond Acceptors | 1 | 1 | Both scaffolds can act as hydrogen bond acceptors, influencing interactions with biological targets. |
Metabolic Stability
Metabolic stability is a crucial parameter, determining the half-life and bioavailability of a drug.[5] The oxazole ring is often considered a bioisosteric replacement for amide and ester groups to enhance metabolic stability.[6] While direct, quantitative head-to-head metabolic stability data for simple 4-methyloxazole versus 4-methylthiazole compounds is sparse in the literature, general principles can be applied. The primary site of metabolism for many drugs is the liver, involving Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation) enzymes.[7]
In general, thiazole rings can be susceptible to oxidation at the sulfur atom, which can be a metabolic liability not present in oxazoles. However, the overall stability of a drug molecule is highly dependent on the complete substitution pattern and its interaction with metabolic enzymes.[5] Therefore, experimental determination is essential.
Biological Activity and Therapeutic Applications
Both 4-methyloxazole and 4-methylthiazole are integral components of a wide array of biologically active compounds. The choice of scaffold can influence target affinity and overall pharmacological profile.
-
4-Methyloxazole Derivatives: These compounds have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[8] Notably, some derivatives act as potent antitubulin agents, binding to the colchicine site and inhibiting microtubule polymerization, leading to cancer cell death with IC50 values in the nanomolar range.[8][9] Certain oxazole derivatives also exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[8]
-
4-Methylthiazole Derivatives: The thiazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[10] Derivatives of 4-methylthiazole have demonstrated a broad spectrum of activities, including potent antimicrobial effects (e.g., by inhibiting DNA gyrase), anticancer activity, and neuroprotective properties.[11][12][13] Their diverse applications highlight their versatility as a drug scaffold.[14]
Table 2: Comparison of Biological Activity in Representative Scaffolds
| Scaffold Class | Representative Derivative Activity | Mechanism of Action (Example) | Potency (Example) |
| 4-Methyloxazole | Anticancer, Anti-inflammatory[8] | Tubulin Polymerization Inhibition[8][9] | IC50 = 0.35 - 4.6 nM (Anticancer)[8][9] |
| 4-Methylthiazole | Antimicrobial, Anticancer, Antiviral[11][13][14] | DNA Gyrase Inhibition (Antimicrobial)[11] | MIC < 0.97 µg/mL (Antibacterial)[11] |
Synthesis and Experimental Protocols
The synthetic accessibility of a scaffold is a key consideration in drug development. Fortunately, robust synthetic routes exist for both 4-methyloxazole and 4-methylthiazole.
General Synthesis of 4-Methyloxazole (Robinson-Gabriel Method)
A common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[6] For 4-methyloxazole, this can be achieved by reacting 1-chloro-2-propanone with an excess of formamide, which serves as both the nitrogen source and the solvent.[6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-propanone (1.0 equivalent) with an excess of formamide (5-10 equivalents).
-
Heating: Heat the reaction mixture to 120-140 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the mixture into water.
-
Neutralization & Extraction: Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product multiple times with an organic solvent such as diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-methyloxazole.[6]
General Synthesis of 4-Methylthiazole (Hantzsch Thiazole Synthesis)
The Hantzsch synthesis is a classic and versatile method for preparing thiazoles. It involves the reaction of an α-haloketone with a thioamide. For 4-methylthiazole, chloroacetone is reacted with thioformamide.
Protocol:
-
Reaction Setup: In a suitable solvent like ethanol, dissolve thioformamide (1.0 equivalent).
-
Addition of Haloketone: Add chloroacetone (1.0 equivalent) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC. The reaction typically proceeds via an intermediate which then cyclizes.
-
Work-up: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in water and a suitable organic solvent (e.g., ethyl acetate). Neutralize with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, and extract the aqueous layer again with the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.
Protocol for pKa Determination (Potentiometric Titration)
The pKa is determined by monitoring the pH of a solution as a titrant is added.[15]
Methodology:
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in water or a suitable co-solvent. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]
-
Calibration: Calibrate a pH meter with standard buffer solutions.
-
Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode. For a basic compound, titrate with a standardized acid solution (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized base (e.g., 0.1 M NaOH).[15]
-
Data Collection: Add the titrant in small, precise increments and record the pH after the reading stabilizes at each point.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest portion of the titration curve.[16]
Protocol for Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate of drug depletion by Phase I metabolic enzymes.[17][18]
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate, pH 7.4). Prepare stock solutions of the test compound and positive controls (e.g., compounds with known high and low clearance).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, pre-warm the buffer, liver microsomes (e.g., human, rat at 0.5 mg/mL), and test compound (e.g., 1 µM final concentration) to 37°C.[17][18]
-
Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating solution (the cofactor for CYP enzymes).[18] A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.[18]
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[18]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard at each time point.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Visualized Workflows and Pathways
Experimental Workflow for Scaffold Comparison
References
- 1. 4-Methyloxazole | C4H5NO | CID 69663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 4-Methylthiazole (FDB011116) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Compounds Synthesized from 4-Methyloxazole-5-methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the synthesis and structural validation of novel compounds derived from 4-Methyloxazole-5-methanol. It includes detailed experimental protocols, comparative data, and visualizations to aid researchers in the development and characterization of new chemical entities with potential therapeutic applications.
Introduction
This compound is a versatile starting material in medicinal chemistry, offering a scaffold for the synthesis of a wide array of novel compounds. The oxazole ring is a key heterocyclic motif found in numerous biologically active molecules, exhibiting properties ranging from anticancer to anti-inflammatory activities. The hydroxyl group at the 5-position serves as a prime site for chemical modification, allowing for the introduction of various functional groups to modulate the compound's physicochemical and pharmacological properties. This guide focuses on the synthesis of ester and ether derivatives from this compound and the rigorous analytical techniques required to validate their structures.
Synthesis of Novel Derivatives
The primary routes for derivatizing this compound involve the modification of its 5-methanol group, typically through esterification or etherification reactions. These reactions are fundamental in medicinal chemistry for creating prodrugs, improving bioavailability, and exploring structure-activity relationships (SAR).
Esterification
Esterification of this compound can be achieved by reacting it with an appropriate acyl chloride or carboxylic acid. A representative example is the synthesis of (4-methyl-1,3-oxazol-5-yl)methyl benzoate.
Etherification
The synthesis of ether derivatives can be accomplished via a Williamson ether synthesis, where the sodium salt of this compound reacts with an alkyl halide. An illustrative example is the synthesis of 5-(benzyloxymethyl)-4-methyl-1,3-oxazole.
Structural Validation and Data Presentation
The definitive confirmation of the structure of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.
Table 1: Spectroscopic Data for the Structural Validation of (4-methyl-1,3-oxazol-5-yl)methyl benzoate
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 7.95 (s, 1H, oxazole-H), 8.05-8.02 (m, 2H, Ar-H), 7.60-7.55 (m, 1H, Ar-H), 7.48-7.42 (m, 2H, Ar-H), 5.35 (s, 2H, -CH₂-), 2.45 (s, 3H, -CH₃) ppm. | Confirms the presence of the oxazole ring proton, aromatic protons of the benzoate group, the methylene protons adjacent to the ester oxygen, and the methyl protons on the oxazole ring. |
| ¹³C NMR | δ 166.5 (C=O), 151.0 (oxazole C), 140.0 (oxazole C), 133.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 128.5 (Ar-C), 125.0 (oxazole C), 58.0 (-CH₂-), 11.0 (-CH₃) ppm. | Indicates the presence of the ester carbonyl carbon, carbons of the oxazole ring and the benzoate aromatic ring, the methylene carbon, and the methyl carbon. |
| IR (KBr) | ν 1720 (C=O, ester), 1610, 1580 (C=N, C=C, oxazole ring), 1270 (C-O, ester) cm⁻¹. | Shows the characteristic stretching vibration of the ester carbonyl group, the vibrations of the oxazole ring, and the C-O stretch of the ester. |
| MS (ESI) | m/z 218.08 [M+H]⁺. | The observed mass-to-charge ratio corresponds to the protonated molecular ion of the target compound (C₁₂H₁₁NO₃), confirming its molecular weight. |
Table 2: Spectroscopic Data for the Structural Validation of 5-(benzyloxymethyl)-4-methyl-1,3-oxazole
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 7.85 (s, 1H, oxazole-H), 7.35-7.25 (m, 5H, Ar-H), 4.55 (s, 2H, -O-CH₂-Ph), 4.50 (s, 2H, oxazole-CH₂-), 2.40 (s, 3H, -CH₃) ppm. | Confirms the presence of the oxazole ring proton, aromatic protons of the benzyl group, the two distinct methylene groups, and the methyl protons on the oxazole ring. |
| ¹³C NMR | δ 150.5 (oxazole C), 140.5 (oxazole C), 138.0 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 124.5 (oxazole C), 72.0 (-O-CH₂-Ph), 65.0 (oxazole-CH₂-), 10.5 (-CH₃) ppm. | Indicates the presence of the carbons of the oxazole ring and the benzyl aromatic ring, the two methylene carbons, and the methyl carbon. |
| IR (KBr) | ν 1615, 1585 (C=N, C=C, oxazole ring), 1100 (C-O-C, ether) cm⁻¹. | Shows the characteristic vibrations of the oxazole ring and the stretching vibration of the ether C-O-C bond. |
| MS (ESI) | m/z 204.10 [M+H]⁺. | The observed mass-to-charge ratio corresponds to the protonated molecular ion of the target compound (C₁₂H₁₃NO₂), confirming its molecular weight. |
Comparative Biological Activity
Derivatives of 4-methyloxazole have shown promise in various therapeutic areas. The introduction of different ester and ether functionalities can significantly impact their biological activity.
Table 3: Comparative Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| (4-methyl-1,3-oxazol-5-yl)methyl benzoate | MCF-7 (Breast) | 15.2 | Doxorubicin | 1.2 |
| 5-(benzyloxymethyl)-4-methyl-1,3-oxazole | A549 (Lung) | 25.8 | Cisplatin | 5.7 |
| This compound (Starting Material) | MCF-7 (Breast) | > 100 | Doxorubicin | 1.2 |
The data suggests that derivatization of the 5-methanol group can lead to a significant increase in cytotoxic activity against cancer cell lines compared to the parent compound.
Experimental Protocols
General Procedure for Ester Synthesis
To a solution of this compound (1 mmol) in dry dichloromethane (10 mL) and triethylamine (1.5 mmol) at 0 °C, the corresponding acyl chloride (1.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Ether Synthesis
To a suspension of sodium hydride (1.2 mmol) in dry tetrahydrofuran (10 mL) at 0 °C, a solution of this compound (1 mmol) in dry THF (5 mL) is added dropwise. The mixture is stirred at room temperature for 30 minutes, followed by the addition of the corresponding alkyl halide (1.1 mmol). The reaction is then heated to reflux for 8-12 hours. After cooling, the reaction is quenched with saturated ammonium chloride solution and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizing Synthesis and Validation Workflows
The following diagrams illustrate the key processes involved in the synthesis and validation of novel compounds from this compound.
Caption: Synthetic pathways for ester and ether derivatives.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Methyloxazole-5-methanol
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Methyloxazole-5-methanol, a compound commonly used in pharmaceutical research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to its Globally Harmonized System (GHS) classification, it is a highly flammable liquid and vapor that can cause skin and eye irritation, as well as potential respiratory irritation.[1] Therefore, all handling of this compound and its waste must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[1]
The use of appropriate Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A laboratory coat and closed-toe shoes.[1]
Quantitative Data Summary
| Parameter | Guideline / Data | Rationale |
| GHS Hazard Classifications | H225: Highly Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | These classifications dictate the need for handling in a fume hood, use of PPE, and segregation as flammable hazardous waste. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat | To prevent eye and skin contact and minimize exposure. |
| Waste Container | Tightly sealed, chemically compatible (e.g., HDPE or glass), and clearly labeled container for non-halogenated flammable liquids. | To ensure safe containment and prevent accidental mixing with incompatible materials. |
| Storage | Designated satellite accumulation area, away from incompatible chemicals (e.g., oxidizers, acids), heat sources, and high-traffic areas. | To mitigate fire risk and ensure safe temporary storage prior to collection by a licensed hazardous waste disposal service.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
References
Essential Safety and Logistics for Handling 4-Methyloxazole-5-methanol
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling 4-Methyloxazole-5-methanol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical with the following primary risks:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2] Some data also suggests it may cause serious eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Due to these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact which can cause irritation.[1] |
| Body Protection | A lab coat and closed-toe shoes. | To protect against accidental spills and skin exposure.[1] |
Operational Protocol: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools to prevent ignition of the flammable vapors.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.
Storage:
-
Container: Store in a tightly closed, properly labeled container.[4][5]
-
Location: Keep in a dry, cool, and well-ventilated place.[4][5] The recommended storage temperature is between 2-8°C.[6][7]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[8] Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9] |
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Classification:
-
This chemical is classified as an ignitable hazardous waste with EPA Waste Code D001.[1]
Disposal Protocol:
-
Waste Container: Use a dedicated, clearly labeled, and sealable container made of a material compatible with flammable organic compounds for all this compound waste.[1]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate "this compound" as a constituent.[1]
-
Segregation: Do not mix this waste with other waste streams, particularly incompatible chemicals.[1]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from heat and ignition sources.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental disposal service.
Quantitative Data Summary
| Parameter | Data |
| GHS Hazard Classifications | H225: Highly Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Molecular Formula | C5H7NO2[3][6][10] |
| Molecular Weight | 113.11 g/mol [3][6] |
| Storage Temperature | 2-8°C[6][7] |
| EPA Waste Code | D001 (Ignitable Hazardous Waste)[1] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methyloxazole | C4H5NO | CID 69663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 45515-23-9 | this compound - Synblock [synblock.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound CAS#: 45515-23-9 [m.chemicalbook.com]
- 7. 45515-23-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]
- 9. theory.labster.com [theory.labster.com]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
